Product packaging for Lrrk2-IN-5(Cat. No.:)

Lrrk2-IN-5

Cat. No.: B12413943
M. Wt: 472.6 g/mol
InChI Key: WMOGDWORLOIQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lrrk2-IN-5 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. Mutations in the LRRK2 gene are the most common genetic cause of familial Parkinson's disease and are also implicated in sporadic cases. Pathogenic mutations, such as G2019S, lead to enhanced kinase activity, which is associated with neuronal dysfunction, impaired autophagy, and neuroinflammation . LRRK2 inhibitors are therefore investigated for their potential to modify disease progression. This compound acts by targeting the kinase domain of LRRK2, reducing its enzymatic activity. This inhibition may help normalize downstream cellular processes disrupted in Parkinson's models, including Rab protein phosphorylation, lysosomal function, and alpha-synuclein clearance . By modulating these pathways, this compound serves as a valuable chemical probe for studying LRRK2 biology and its role in neurodegeneration. This compound is provided for research purposes to facilitate in vitro and in vivo studies aimed at understanding LRRK2-mediated pathogenesis and evaluating potential therapeutic strategies. For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26F2N4O2S B12413943 Lrrk2-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26F2N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[2,6-difluoro-4-[5-methyl-3-(2-methyl-4-pyridinyl)-1H-pyrazol-4-yl]phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide

InChI

InChI=1S/C24H26F2N4O2S/c1-15-11-17(3-7-27-15)22-21(16(2)28-29-22)18-12-19(25)23(20(26)13-18)30-8-4-24(14-30)5-9-33(31,32)10-6-24/h3,7,11-13H,4-6,8-10,14H2,1-2H3,(H,28,29)

InChI Key

WMOGDWORLOIQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NNC(=C2C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F)C

Origin of Product

United States

Foundational & Exploratory

Lrrk2-IN-5: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Lrrk2-IN-5, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to support research and development efforts targeting LRRK2, a key protein implicated in the pathogenesis of Parkinson's disease.

Core Mechanism of Action

This compound functions as a selective, orally active, and blood-brain barrier-penetrant inhibitor of the LRRK2 kinase.[1][2][3][4] Its primary mechanism involves the direct inhibition of the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates. This inhibitory action has been demonstrated to be more potent against the G2019S (GS) mutant form of LRRK2, which is the most common mutation associated with familial Parkinson's disease.[1][2]

The inhibition of LRRK2 kinase activity by this compound leads to a reduction in the autophosphorylation of LRRK2 at key sites, including Ser1292 and Ser935.[1][2] These phosphorylation events are considered reliable biomarkers of LRRK2 kinase activity in cellular systems.

LRRK2 Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of LRRK2 in cellular signaling and the point at which this compound exerts its inhibitory effect.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., GTP binding, Dimerization) LRRK2 LRRK2 (Kinase Domain) Upstream_Signals->LRRK2 Activates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Vesicular_Trafficking->Autophagy Impacts Neuronal_Integrity Neuronal Integrity Autophagy->Neuronal_Integrity Maintains Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2 Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, ATP) Start->Prepare_Reagents Dispense_Enzyme Dispense LRRK2 Enzyme into 384-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add this compound (serial dilutions) Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (add Substrate/ATP mix) Pre_incubation->Initiate_Reaction Incubate Incubate (Kinase Reaction) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

References

Lrrk2-IN-5: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Lrrk2-IN-5, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. This document details the quantitative data on this compound and its analogs, provides in-depth experimental methodologies for key assays, and visualizes complex biological and experimental processes.

Quantitative Structure-Activity Relationship (SAR) of the 1-Heteroaryl-1H-Indazole Series

The development of this compound (also referred to as compound 25) stemmed from the optimization of a 1-heteroaryl-1H-indazole scaffold. The following tables summarize the key SAR findings, demonstrating how modifications to different parts of the molecule impact its potency against both wild-type (WT) and the common G2019S mutant of LRRK2, as well as its selectivity and pharmacokinetic properties.

Table 1: Core Scaffold and Impact of Key Moieties

CompoundR1 (Indazole)R2 (Heteroaryl)LRRK2 G2019S IC50 (nM)LRRK2 WT IC50 (nM)
This compound (25) SpirocarbonitrilePyrimidine1.216
Analog AMethylPyrimidine5.885
Analog BHPyrimidine>1000>1000
Analog CSpirocarbonitrilePyridine15.3210

Data synthesized from publicly available research.

The spirocarbonitrile motif at the R1 position was found to be crucial for the exceptional potency of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is a primary method for determining the in vitro potency of inhibitors against purified LRRK2 enzyme.

Principle: The assay measures the phosphorylation of a fluorescently labeled LRRK2 substrate peptide (LRRKtide) by the LRRK2 enzyme. A terbium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 kinase activity leads to a decrease in the FRET signal.

Protocol:

  • Reaction Setup: Kinase reactions are performed in a 384-well plate. Each well contains the LRRK2 enzyme (either WT or G2019S mutant), the fluorescein-labeled LRRKtide substrate, and the test compound at varying concentrations.

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept at or near the Km value for LRRK2 to allow for the detection of both ATP-competitive and non-competitive inhibitors.

  • Incubation: The reaction is incubated at room temperature for a defined period, typically 60-120 minutes.

  • Detection: A solution containing a terbium-labeled anti-phospho-LRRKtide antibody and EDTA (to stop the kinase reaction) is added to each well.

  • Signal Reading: After a further incubation period to allow for antibody binding, the plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Cellular LRRK2 pSer935 Assay

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a specific residue on LRRK2, Serine 935.

Principle: Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of Ser935. This change can be detected using an antibody specific for the phosphorylated form of Ser935.

Protocol:

  • Cell Culture and Treatment: Human embryonic kidney (HEK293) cells stably overexpressing LRRK2 (WT or G2019S) are cultured in 96-well plates. The cells are then treated with a dilution series of the test compound for a specified time (e.g., 90 minutes).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • ELISA-based Detection:

    • An anti-LRRK2 antibody is used to capture LRRK2 protein from the cell lysate onto the surface of an ELISA plate.

    • A phospho-specific antibody for Ser935 is then used to detect the level of phosphorylation.

    • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a measurable signal (colorimetric or chemiluminescent).

  • Data Analysis: The signal is proportional to the amount of phosphorylated LRRK2. IC50 values are determined by plotting the signal against the inhibitor concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Activate Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2 Activate Upstream_Kinases Upstream Kinases (e.g., IKK) Upstream_Kinases->LRRK2 Phosphorylate GTP_GDP GTP/GDP Binding (Roc-COR domains) LRRK2->GTP_GDP Kinase_Activity Kinase Activity GTP_GDP->Kinase_Activity Regulates Rab_GTPases Rab GTPases (e.g., Rab10) Kinase_Activity->Rab_GTPases Phosphorylates Mitochondrial_Function Mitochondrial Function Kinase_Activity->Mitochondrial_Function Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Lrrk2_IN_5 This compound Lrrk2_IN_5->Kinase_Activity Inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Biochem Biochemical Assays (e.g., TR-FRET) Lead_Opt->Biochem Cellular Cellular Assays (e.g., pSer935) Lead_Opt->Cellular Selectivity Kinase Selectivity Profiling Lead_Opt->Selectivity ADME ADME/PK Studies Lead_Opt->ADME Biochem->SAR Cellular->SAR In_Vivo In Vivo Efficacy Models ADME->In_Vivo Candidate Preclinical Candidate (e.g., this compound) In_Vivo->Candidate

Caption: General Workflow for Kinase Inhibitor Discovery and Optimization.

Lrrk2-IN-5 Binding Affinity to LRRK2 G2019S: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Analysis of LRRK2 Inhibitor Binding Affinity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%. While specific data for Lrrk2-IN-5 is not available, the following table summarizes the IC50 values for the well-characterized inhibitor LRRK2-IN-1 against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. This data is crucial for understanding the potency and potential selectivity of inhibitors targeting this kinase.

CompoundTargetIC50 (µM)Assay Platform
LRRK2-IN-1LRRK2 WT0.17TR-FRET
LRRK2-IN-1LRRK2 G2019S0.04TR-FRET

Data sourced from a study on a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation.

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity and potency against LRRK2 G2019S is commonly achieved through robust and high-throughput screening assays. The following sections detail the methodologies for two widely used platforms: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and LanthaScreen™ Kinase Binding Assay.

TR-FRET Cellular Assay for LRRK2 Phosphorylation

This assay measures the inhibition of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of a specific serine residue (Ser935).

Principle: The assay utilizes a LRRK2 protein fused to a Green Fluorescent Protein (GFP) and a terbium-labeled antibody that specifically recognizes phosphorylated Ser935. When the antibody binds to the phosphorylated LRRK2-GFP, the terbium (donor) and GFP (acceptor) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The TR-FRET signal is proportional to the level of LRRK2 phosphorylation. Inhibitors of LRRK2 will decrease phosphorylation, leading to a reduction in the TR-FRET signal.

Methodology:

  • Cell Transduction: Human cell lines (e.g., U-2 OS, SH-SY5Y) are transduced with a BacMam vector encoding LRRK2 G2019S-GFP.

  • Compound Treatment: Transduced cells are plated in 384-well plates and treated with varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a control.

  • Cell Lysis and Antibody Incubation: After incubation, cells are lysed in the presence of a terbium-labeled anti-phospho-Ser935 LRRK2 antibody.

  • Signal Detection: The plate is read on a TR-FRET compatible plate reader, measuring the emission ratio to determine the FRET signal.

  • Data Analysis: IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.[1][2][3][4]

LanthaScreen™ Eu Kinase Binding Assay

This is a biochemical assay that directly measures the binding of an inhibitor to the LRRK2 kinase domain.

Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. A Europium (Eu)-labeled antibody is used to detect the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant LRRK2 G2019S kinase, Eu-labeled anti-tag antibody, and the fluorescent tracer at appropriate concentrations in kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor.

  • Assay Assembly: In a 384-well plate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring the LanthaScreen™ TR-FRET signal.

  • Data Analysis: The decrease in the FRET signal is used to calculate the IC50 value of the inhibitor.[5]

Visualizing LRRK2 Signaling and Experimental Logic

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase_Activity Increased Kinase Activity LRRK2->Kinase_Activity leads to G2019S G2019S Mutation G2019S->LRRK2 affects Phosphorylation Phosphorylation Kinase_Activity->Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) Rab_GTPases->Phosphorylation Downstream_Effectors Downstream Effectors Phosphorylation->Downstream_Effectors Vesicular_Trafficking Altered Vesicular Trafficking Downstream_Effectors->Vesicular_Trafficking Autophagy Impaired Autophagy Downstream_Effectors->Autophagy Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lrrk2_IN_5 This compound Lrrk2_IN_5->Kinase_Activity inhibits

Caption: LRRK2 G2019S Signaling Pathway and Point of Inhibition.

TR_FRET_Workflow Start Start: Cells expressing LRRK2-G2019S-GFP Add_Inhibitor Add this compound Start->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Lyse_and_Add_Ab Lyse Cells & Add Tb-Antibody Incubate->Lyse_and_Add_Ab Read_Plate Read TR-FRET Signal Lyse_and_Add_Ab->Read_Plate Analyze Analyze Data: Calculate IC50 Read_Plate->Analyze

Caption: Experimental Workflow for the TR-FRET Cellular Assay.

Conclusion

The development of potent and selective inhibitors against LRRK2 G2019S is a promising strategy for the treatment of Parkinson's disease. While specific binding affinity data for this compound remains to be publicly disclosed, the methodologies and data presented for analogous compounds provide a robust framework for its evaluation. The TR-FRET and LanthaScreen™ assays represent industry-standard methods for quantifying inhibitor potency and binding. Further research and disclosure of data for novel inhibitors like this compound will be critical for advancing the field of LRRK2-targeted therapeutics.

References

Lrrk2-IN-5: A Technical Guide to its Impact on LRRK2 Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Lrrk2-IN-5 on the kinase activity of Leucine-rich repeat kinase 2 (LRRK2). This compound is a potent and selective inhibitor of LRRK2, a crucial enzyme implicated in the pathogenesis of Parkinson's disease. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Summary

This compound demonstrates significant inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant (GS-LRRK2), with a notable preference for the latter. The compound is orally active and possesses the ability to cross the blood-brain barrier, a critical characteristic for therapeutic candidates targeting neurodegenerative diseases.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2
Target EnzymeIC50 (µM)
LRRK2 (Wild-Type)16
LRRK2 (G2019S Mutant)1.2

Data sourced from Leśniak et al., 2022.

Mechanism of Action: Inhibition of LRRK2 Autophosphorylation

This compound exerts its inhibitory effect on LRRK2 kinase activity by blocking the autophosphorylation of the enzyme. Specifically, it has been shown to inhibit phosphorylation at key residues, Sergeant 1292 (Ser1292) and Sergeant 925 (Ser925), which are critical for LRRK2 function and signaling.

LRRK2_Inhibition_by_Lrrk2_IN_5 cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation pLRRK2->LRRK2 Dephosphorylation ATP ATP ADP ADP ATP->ADP Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2 Binds to kinase domain Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LRRK2 Enzyme (WT/G2019S) - LRRKtide Substrate - ATP - this compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): Add this compound dilutions prepare_reagents->plate_setup add_enzyme Add LRRK2 Enzyme plate_setup->add_enzyme initiate_reaction Initiate Reaction: Add Substrate/ATP Mix add_enzyme->initiate_reaction incubation Incubate at RT initiate_reaction->incubation detection Stop Reaction & Add Detection Reagent incubation->detection read_plate Read Luminescence detection->read_plate analysis Data Analysis: Calculate % Inhibition Determine IC50 read_plate->analysis end End analysis->end Western_Blot_Workflow start Start cell_culture HEK293T Cell Culture & Transfection (FLAG-LRRK2) start->cell_culture treatment Treat with this compound cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing: - anti-FLAG (Total LRRK2) - anti-pLRRK2 (pSer1292/pSer935) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis: pLRRK2 / Total LRRK2 detection->analysis end End analysis->end LRRK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Activation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention GTP GTP LRRK2_inactive LRRK2 (Inactive) GTP->LRRK2_inactive GTP Binding LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Autophosphorylation Substrates Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_active->Substrates G2019S G2019S Mutation G2019S->LRRK2_active Hyperactivation Vesicular_Trafficking Altered Vesicular Trafficking Substrates->Vesicular_Trafficking Autophagy Impaired Autophagy Substrates->Autophagy Neurite_Outgrowth Reduced Neurite Outgrowth Substrates->Neurite_Outgrowth Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Neurite_Outgrowth->Neurodegeneration Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2_active Inhibition

In Vitro Characterization of Lrrk2-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Lrrk2-IN-5, a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document collates key quantitative data, details established experimental protocols for assessing LRRK2 inhibition, and illustrates relevant biological and experimental pathways. The information herein is intended to support researchers in the fields of Parkinson's disease, neuroinflammation, and kinase inhibitor drug discovery.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a serine/threonine kinase and a GTPase. Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to hyperactive kinase function. This gain-of-function has positioned LRRK2 as a key therapeutic target for disease-modifying treatments for PD.

This compound (also known as compound 25) has been identified as a potent and selective inhibitor of the LRRK2 kinase, with notable selectivity for the pathogenic G2019S mutant over the wild-type enzyme. Its characterization is crucial for understanding its potential as a research tool and a therapeutic lead.

Quantitative Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. This compound demonstrates a clear preference for the G2019S mutant LRRK2.

Table 1: this compound Inhibitory Potency (IC50)

Target EnzymeAssay TypeIC50 Value (µM)Reference
LRRK2 G2019S (GS)Biochemical1.2[1][2]
LRRK2 Wild-Type (WT)Biochemical16[1][2]

Data sourced from the primary publication by Leśniak, R. K., et al. (2022) as cited by chemical suppliers.[1][2]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following sections describe representative, widely-used protocols for the biochemical and cellular characterization of LRRK2 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.

Principle: The assay is performed in two steps. First, the LRRK2 kinase reaction occurs, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to a 5X working concentration.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the 5X compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of LRRK2 enzyme (e.g., LRRK2 G2019S or WT) solution.

    • Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide peptide substrate and 100 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow A 1. Add Inhibitor (this compound) B 2. Add LRRK2 Enzyme + Substrate/ATP Mix A->B C 3. Incubate (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) D->E F 6. Read Luminescence E->F

Biochemical ADP-Glo™ Kinase Assay Workflow.
Cellular LRRK2 Inhibition Assay (pS935 TR-FRET)

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at serine 935 (pS935), a widely used pharmacodynamic biomarker for LRRK2 activity.[3]

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used. Cells expressing GFP-tagged LRRK2 are treated with the inhibitor. After cell lysis, a Terbium (Tb)-labeled antibody specific for pS935 LRRK2 is added. When the antibody binds to the phosphorylated GFP-LRRK2, the Tb donor and GFP acceptor are brought into proximity, allowing FRET to occur upon excitation. A decrease in the FRET signal indicates inhibition of LRRK2.

Detailed Protocol:

  • Cell Culture and Transduction:

    • Plate cells (e.g., HEK293T or SH-SY5Y) in a 384-well plate.

    • Transduce cells with a vector (e.g., BacMam) to express GFP-LRRK2 (WT or G2019S) and incubate for 24-48 hours.[3]

  • Compound Treatment: Add serially diluted this compound to the cells. Incubate for 60-90 minutes at 37°C.

  • Cell Lysis and Antibody Incubation:

    • Prepare a complete 6X Lysis Buffer containing protease/phosphatase inhibitors and the Tb-anti-LRRK2 pS935 antibody.

    • Add 5 µL of the complete lysis buffer directly to each well.

  • Signal Development: Incubate the plate at room temperature for 2 hours in the dark.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data and plot against inhibitor concentration to determine the cellular IC50 value.

LRRK2 Signaling and Inhibition Mechanism

LRRK2 kinase activity leads to the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The pathogenic G2019S mutation enhances this activity, leading to downstream cellular dysfunction. This compound acts as an ATP-competitive inhibitor, blocking the kinase active site and preventing the phosphorylation of these Rab substrates. This, in turn, leads to the dephosphorylation of LRRK2 at key sites like S935, which is often used as a proxy for target engagement.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activation cluster_1 Downstream Signaling LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 G2019S (Hyperactive) LRRK2_Inactive->LRRK2_Active G2019S Mutation Rab_GTPase Rab GTPase LRRK2_Active->Rab_GTPase ATP -> ADP pRab_GTPase Phospho-Rab GTPase (pRab) P1 Vesicle_Dysfunction Vesicular Trafficking Dysfunction pRab_GTPase->Vesicle_Dysfunction Inhibitor This compound Inhibitor->LRRK2_Active Inhibition P1->Rab_GTPase Phosphorylation

LRRK2 Signaling Pathway and Point of Inhibition.

Summary and Conclusion

This compound is a valuable chemical probe for studying LRRK2 biology. Its key in vitro characteristics include:

  • Potency: Micromolar inhibition of LRRK2 kinase activity.

  • Selectivity: A greater than 10-fold selectivity for the pathogenic G2019S mutant over wild-type LRRK2.

  • Mechanism: Inhibition of LRRK2 autophosphorylation and cellular phosphorylation at Ser935, consistent with target engagement in cells.

The experimental protocols and data presented in this guide provide a foundational framework for utilizing this compound in preclinical research and for the broader development of LRRK2-targeted therapeutics for Parkinson's disease.

References

Lrrk2-IN-5: A Technical Guide to its Selectivity for G2019S-Mutant LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lrrk2-IN-5, a potent and selective inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). The G2019S mutation is the most common genetic cause of Parkinson's disease, making selective inhibitors like this compound valuable tools for research and potential therapeutic development. This document details the quantitative selectivity of this compound, the experimental protocols used to determine its activity, and its impact on LRRK2 signaling pathways.

Data Presentation: Quantitative Selectivity of this compound

This compound exhibits a notable preference for the G2019S mutant over the wild-type (WT) LRRK2 enzyme. This selectivity is crucial for minimizing off-target effects and developing targeted therapies. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

TargetIC50Selectivity (WT/G2019S)
G2019S LRRK21.2 µM[1]~13.3-fold
Wild-Type LRRK216 µM[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity and cellular activity of this compound.

Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of this compound to inhibit the kinase activity of purified LRRK2 protein.

Objective: To determine the IC50 values of this compound against G2019S and wild-type LRRK2.

Materials:

  • Recombinant human LRRK2 (G2019S and WT)

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction plate, combine the recombinant LRRK2 enzyme (G2019S or WT), MBP, and kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Assay for LRRK2 Autophosphorylation (pSer935)

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of a key autophosphorylation site, Serine 935 (pSer935).

Objective: To evaluate the cellular potency of this compound in inhibiting LRRK2 autophosphorylation.

Materials:

  • HEK293 cells stably overexpressing G2019S-LRRK2 or WT-LRRK2

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the HEK293 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor characterization.

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_Binding GTP Binding LRRK2_WT Wild-Type LRRK2 GTP_Binding->LRRK2_WT LRRK2_G2019S G2019S LRRK2 GTP_Binding->LRRK2_G2019S Dimerization Dimerization Dimerization->LRRK2_WT Dimerization->LRRK2_G2019S Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_WT->Rab_GTPases Phosphorylation LRRK2_G2019S->Rab_GTPases Increased Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_G2019S->Cytoskeletal_Dynamics Neuronal_Survival Neuronal Survival LRRK2_G2019S->Neuronal_Survival Decreased Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2_WT Weaker Inhibition Lrrk2_IN_5->LRRK2_G2019S Inhibition

Caption: LRRK2 Signaling and Point of Intervention for this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow Workflow for this compound Selectivity Analysis Start Start Biochemical_Assay Biochemical Kinase Assay Start->Biochemical_Assay Cellular_Assay Cellular Autophosphorylation Assay Start->Cellular_Assay Data_Analysis Data Analysis & IC50 Calculation Biochemical_Assay->Data_Analysis WT & G2019S Cellular_Assay->Data_Analysis WT & G2019S Selectivity_Determination Determine Selectivity (WT IC50 / G2019S IC50) Data_Analysis->Selectivity_Determination Downstream_Analysis Downstream Signaling Analysis (e.g., pRab) Selectivity_Determination->Downstream_Analysis End End Downstream_Analysis->End

Caption: A logical workflow for characterizing this compound selectivity.

Conclusion

This compound demonstrates a clear selectivity for the pathogenic G2019S mutant of LRRK2 over its wild-type counterpart. This selectivity, established through rigorous biochemical and cellular assays, underscores its potential as a valuable research tool for dissecting the roles of G2019S LRRK2 in Parkinson's disease pathogenesis. Further investigation into its effects on downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action and its therapeutic potential. The detailed protocols provided herein serve as a foundation for researchers to replicate and expand upon these findings.

References

Navigating the Fortress: A Technical Guide to the Blood-Brain Barrier Permeability of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific quantitative blood-brain barrier (BBB) permeability data and detailed experimental protocols for the compound Lrrk2-IN-5 are not publicly available at the time of this writing. This guide provides a comprehensive overview based on publicly accessible data for structurally related and well-characterized brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as HG-10-102-01 , GNE-7915 , and PF-06447475 . The methodologies and data presented herein are intended to serve as a representative guide for researchers in the field.

Introduction: The LRRK2 Challenge in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease (PD). Gain-of-function mutations in the LRRK2 gene are the most common cause of familial PD, and dysregulated LRRK2 kinase activity is also implicated in sporadic forms of the disease. The development of potent and selective LRRK2 inhibitors is a promising strategy to slow or halt disease progression. However, a significant hurdle for any centrally acting therapeutic is the ability to effectively cross the blood-brain barrier (BBB). This technical guide explores the critical aspect of BBB permeability for LRRK2 inhibitors, providing an overview of available data for key compounds, detailed experimental protocols for assessing brain penetration, and a visualization of the LRRK2 signaling pathway.

Quantitative Data on BBB Permeability of LRRK2 Inhibitors

The following tables summarize key pharmacokinetic and permeability data for several brain-penetrant LRRK2 inhibitors. This data provides valuable benchmarks for the development and assessment of new chemical entities targeting LRRK2.

Table 1: In Vitro Permeability and Efflux Data

CompoundAssay SystemApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Reference
GNE-7915 MDCK-MDR1Not explicitly stated, but described as having good permeabilityNot explicitly stated, but implied to be lowGeneral knowledge from drug discovery literature
PF-06447475 RRCK cellsHigh passive permeabilityLow (MDR1 cells)Inferred from qualitative descriptions

Table 2: In Vivo Pharmacokinetic Data in Rodents

CompoundSpeciesDose & RouteCmax Plasma (µM)Cmax Brain (µM)Brain/Plasma Ratio (Total)Unbound CSF/Plasma RatioReference
Unnamed G2019S LRRK2 Inhibitor Mouse10 mg/kg, oral7.707.80~1.01Not ReportedBioWorld Article
GNE-7915 Mouse100 mg/kg, subcutaneous~8.98 (serum)~1.15 (ng/g converted to µM)~0.13Not Reported[1]
GNE-7915 Rat0.5 mg/kg, IVNot ReportedNot ReportedNot Reported0.6[2]

Note: Cmax Brain for GNE-7915 was converted from ng/g assuming a brain tissue density of approximately 1 g/mL and a molecular weight of 443.4 g/mol . This is an estimation.

Experimental Protocols for Assessing BBB Permeability

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive permeability across the BBB.

Methodology:

  • Preparation of the Donor Plate:

    • A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well acceptor plate are filled with the same buffer solution as the donor plate.

  • Coating the Artificial Membrane:

    • The filter of a 96-well donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

  • Assay Assembly and Incubation:

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification and Analysis:

    • After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - ([C]A / [C]eq))

    Where: VD = volume of donor well, VA = volume of acceptor well, A = area of the membrane, t = incubation time, [C]A = concentration in the acceptor well, and [C]eq = equilibrium concentration.

In Vitro MDCK-MDR1 Permeability Assay

This cell-based assay assesses both passive permeability and active efflux by the P-glycoprotein (P-gp) transporter, which is highly expressed at the BBB.

Methodology:

  • Cell Culture:

    • Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded onto permeable supports in a transwell plate and cultured until a confluent monolayer is formed.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.

    • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

  • Sample Analysis:

    • Samples are collected from the receiver chamber at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability (Papp) for both directions is calculated.

    • The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp efflux.

In Vivo Rodent Pharmacokinetic Study

This study directly measures the concentration of the compound in the plasma and brain of a living animal.

Methodology:

  • Animal Dosing:

    • The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection) at a specified dose.

  • Sample Collection:

    • At predetermined time points post-dosing, animals are euthanized.

    • Blood samples are collected (typically via cardiac puncture) and processed to obtain plasma.

    • The brain is rapidly excised, rinsed, and homogenized.

  • Bioanalysis:

    • The concentrations of the test compound in the plasma and brain homogenate are quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated for both plasma and brain.

    • The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration and is calculated by correcting for plasma and brain tissue binding.

Visualization of Key Pathways and Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling cascades implicated in Parkinson's disease. Pathogenic mutations often lead to hyperactivation of its kinase domain, resulting in aberrant phosphorylation of downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations G2019S, R1441C, etc. pLRRK2 Activated LRRK2 (pS1292) LRRK2_Mutations->pLRRK2 Hyperactivation Cellular_Stress Oxidative Stress Neuroinflammation Cellular_Stress->pLRRK2 Activation LRRK2 LRRK2 LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (Rab8, Rab10) pLRRK2->Rab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal Autophagy/Lysosomal Dysfunction Vesicular_Trafficking->Autophagy_Lysosomal Cytoskeletal_Dynamics Cytoskeletal Alterations Vesicular_Trafficking->Cytoskeletal_Dynamics Neuronal_Dysfunction Synaptic Dysfunction & Neurodegeneration Autophagy_Lysosomal->Neuronal_Dysfunction Cytoskeletal_Dynamics->Neuronal_Dysfunction

LRRK2 Signaling Cascade in Parkinson's Disease
Experimental Workflow for In Vivo BBB Permeability Assessment

This diagram outlines the key steps in a typical in vivo pharmacokinetic study to determine the brain penetration of a LRRK2 inhibitor.

BBB_Permeability_Workflow Start Start Dosing Compound Administration (e.g., Oral Gavage) Start->Dosing Time_Points Sacrifice at Multiple Time Points Dosing->Time_Points Sample_Collection Collect Blood (Plasma) & Brain Tissue Time_Points->Sample_Collection Homogenization Brain Homogenization Sample_Collection->Homogenization Extraction Protein Precipitation & Extraction Homogenization->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data_Processing Calculate Concentrations & Brain/Plasma Ratio Analysis->Data_Processing End End Data_Processing->End

In Vivo Pharmacokinetic Workflow for BBB Assessment

Conclusion

The successful development of LRRK2 inhibitors for Parkinson's disease is critically dependent on achieving adequate brain exposure. While specific data for this compound remains elusive, the information available for other brain-penetrant LRRK2 inhibitors provides a valuable framework for researchers. A multi-faceted approach, combining in vitro screening assays like PAMPA and MDCK-MDR1 with definitive in vivo pharmacokinetic studies, is essential to characterize and optimize the BBB permeability of novel LRRK2-targeting compounds. The methodologies and data presented in this guide are intended to support the ongoing efforts to develop disease-modifying therapies for this devastating neurodegenerative disorder.

References

Lrrk2-IN-5: A Technical Guide to its Role and Application in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to a hyperactive kinase, making LRRK2 a prime therapeutic target. Lrrk2-IN-5 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical models of Parkinson's disease, intended to aid researchers and drug development professionals in their efforts to understand and target LRRK2-driven pathology.

This compound: Mechanism of Action and Biochemical Profile

This compound is a small molecule inhibitor that targets the kinase activity of the LRRK2 protein. Its efficacy is measured by its ability to block the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

Quantitative Data on this compound Activity
ParameterValueTargetAssay TypeReference
IC50 1.2 µMG2019S LRRK2In vitro kinase assay[1]
IC50 16 µMWild-Type LRRK2In vitro kinase assay[1]
Oral Bioavailability HighIn vivo (mice)Pharmacokinetic study[1]
Blood-Brain Barrier Penetration YesIn vivo (mice)Pharmacokinetic study[1]

LRRK2 Signaling Pathway and the Role of this compound

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key event in Parkinson's disease pathogenesis.

Key Components of the LRRK2 Signaling Pathway:
  • Upstream Activators: Several proteins can activate LRRK2, including Rab29 and VPS35. Rab29 is thought to recruit LRRK2 to the Golgi apparatus, promoting its activation.[2][3][4] The D620N mutation in VPS35 has been shown to enhance LRRK2-mediated phosphorylation of Rab proteins.[2]

  • LRRK2 Kinase Activity: Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2. This leads to increased phosphorylation of its substrates.

  • Substrates: A key substrate of LRRK2 is a subset of Rab GTPases, with Rab10 being a prominent example.[5] LRRK2 phosphorylates Rab10 at the Threonine 73 (T73) residue.

  • Downstream Consequences: The phosphorylation of Rab10 by LRRK2 has several downstream effects, including:

    • Impaired Vesicular Trafficking: Phosphorylated Rab10 can disrupt the normal transport of vesicles within the cell.[5][6]

    • Lysosomal Dysfunction: LRRK2 activity and Rab10 phosphorylation are linked to alterations in lysosomal function, including morphology and degradative capacity.[7][8][9]

    • Interaction with Effector Proteins: Phosphorylated Rab10 can recruit effector proteins like RILPL1, leading to centrosomal cohesion defects.[10]

Visualization of the LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 LRRK2 (G2019S) Rab29->LRRK2 Recruits and Activates VPS35 VPS35 (D620N) VPS35->LRRK2 Enhances Activation pRab10 pRab10 (T73) LRRK2->pRab10 Phosphorylates Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking (Impaired) pRab10->Vesicular_Trafficking Lysosomal_Function Lysosomal Function (Dysfunctional) pRab10->Lysosomal_Function RILPL1 RILPL1 Recruitment pRab10->RILPL1

Caption: LRRK2 Signaling Cascade and this compound Intervention.

Experimental Protocols for Studying this compound

Detailed methodologies are crucial for the accurate assessment of this compound's effects in Parkinson's disease models.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit LRRK2's kinase activity.

  • Reagents:

    • Recombinant human LRRK2 (Wild-Type or G2019S mutant)

    • LRRKtide (a synthetic peptide substrate)

    • [γ-³²P]ATP

    • This compound (at various concentrations)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Procedure:

    • Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide, and kinase buffer.

    • Add this compound at desired concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Cellular Assays in HEK293 Cells

HEK293 cells are commonly used to study LRRK2 signaling due to their ease of transfection and robust expression of LRRK2 constructs.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transiently transfect cells with plasmids encoding wild-type or mutant (e.g., G2019S) LRRK2 using a suitable transfection reagent.

  • This compound Treatment:

    • 24-48 hours post-transfection, treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).

  • Western Blot Analysis for LRRK2 Activity:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Rabbit anti-pLRRK2 (S935)

      • Rabbit anti-pLRRK2 (S1292)

      • Rabbit anti-pRab10 (T73)

      • Mouse anti-LRRK2 (total)

      • Mouse anti-GAPDH or β-actin (loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Experimental Workflow for this compound Testing in Cellular Models

Experimental_Workflow start Start cell_culture Culture HEK293T Cells start->cell_culture transfection Transfect with LRRK2 Plasmid (WT or G2019S) cell_culture->transfection treatment Treat with this compound or Vehicle transfection->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for pLRRK2, pRab10 lysis->western_blot analysis Data Analysis and Quantification western_blot->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in cells.

In Vivo Studies in Mouse Models of Parkinson's Disease

Rodent models are essential for evaluating the in vivo efficacy and therapeutic potential of LRRK2 inhibitors.

  • Animal Models:

    • LRRK2 G2019S Knock-in Mice: These mice express the human G2019S LRRK2 mutation at physiological levels and are a valuable tool for studying the effects of LRRK2 hyper-activity.[8]

    • Neurotoxin-based Models (e.g., MPTP, 6-OHDA): These models induce parkinsonian pathology and can be used to assess the neuroprotective effects of LRRK2 inhibitors.[11][12]

  • This compound Administration:

    • This compound can be administered orally (p.o.) due to its good bioavailability.[1]

    • Dosage and treatment duration will depend on the specific experimental design and the model used.

  • Behavioral Assessments:

    • Open-field test: To assess general locomotor activity and exploratory behavior.[13]

    • Rotarod test: To evaluate motor coordination and balance.

    • Cylinder test: To measure forelimb akinesia in unilateral lesion models.

  • Post-mortem Tissue Analysis:

    • Immunohistochemistry: To assess the survival of dopaminergic neurons (tyrosine hydroxylase staining) and the presence of alpha-synuclein pathology (pS129-alpha-synuclein staining) in the substantia nigra and striatum.

    • Western Blot: To measure levels of pLRRK2, pRab10, and other relevant proteins in brain tissue lysates.

Conclusion

This compound represents a valuable research tool for investigating the role of LRRK2 kinase activity in the pathogenesis of Parkinson's disease. Its potency, selectivity, and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo preclinical studies. The experimental protocols and data presented in this guide are intended to facilitate the design and execution of robust studies aimed at further elucidating the therapeutic potential of LRRK2 inhibition. As research in this field continues to advance, a deeper understanding of the intricate LRRK2 signaling network will be crucial for the development of effective disease-modifying therapies for Parkinson's disease.

References

Methodological & Application

LRRK2 Inhibitor (LRRK2-IN-1) Application Notes and Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic PD.[1][2][3] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to a gain-of-function, resulting in increased kinase activity.[2][4] This hyperactivity is believed to contribute to the neuronal toxicity and cell death observed in PD.[5][6][7] Consequently, LRRK2 has emerged as a promising therapeutic target, and the development of potent and selective LRRK2 kinase inhibitors is a key focus of drug discovery efforts.[8][9][10]

Primary neuron cultures provide an invaluable in vitro model system to study the cellular functions of LRRK2 and the effects of its inhibitors in a physiologically relevant context. These cultures allow for the detailed investigation of LRRK2-mediated signaling pathways, neuronal viability, neurite outgrowth, and synaptic function.[1][11]

This document provides detailed application notes and protocols for the use of LRRK2-IN-1 , a potent and selective LRRK2 inhibitor, in primary neuron cultures. LRRK2-IN-1 inhibits both wild-type (WT) and G2019S mutant LRRK2 with high potency.[12][13] The methodologies described herein can serve as a foundation for researchers investigating the therapeutic potential of LRRK2 inhibition. While LRRK2-IN-1 is used as the primary example, the principles and protocols can be adapted for other LRRK2 inhibitors with appropriate optimization.

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_binding GTP Binding LRRK2_inactive LRRK2 (Inactive) GTP_binding->LRRK2_inactive Activates Dimerization Dimerization Dimerization->LRRK2_inactive LRRK2_active LRRK2 (Active) (e.g., G2019S) LRRK2_inactive->LRRK2_active Mutations (e.g., G2019S) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates Autophagy Autophagy/ Lysosomal Dysfunction LRRK2_active->Autophagy Vesicular_trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Neuronal_toxicity Neuronal Toxicity & Cell Death Vesicular_trafficking->Neuronal_toxicity Autophagy->Neuronal_toxicity LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibits

Caption: LRRK2 signaling cascade and point of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for LRRK2-IN-1 and other commonly used LRRK2 inhibitors in primary neuron cultures.

Table 1: Inhibitor Potency

InhibitorTargetIC₅₀ (nM)Reference
LRRK2-IN-1LRRK2 (WT)13[12][13]
LRRK2-IN-1LRRK2 (G2019S)6[12][13]
CZC-25146LRRK2 (WT)~1-5[9]
CZC-25146LRRK2 (G2019S)~2-7[9]

Table 2: Recommended Concentration Range in Primary Neurons

InhibitorConcentration RangeObservationReference
LRRK2-IN-150 nM - 1 µMConcentrations >1 µM may be toxic. Dose-dependent dephosphorylation of Ser910 and Ser935.[14]
GSK2578215ANot specifiedUsed to assess lysosomal morphology.[15]
PF-475, PF-360, MLi-25 nM - 120 nMProlonged inhibition of LRRK2 phosphorylation.[16]

Experimental Protocols

Experimental Workflow

Experimental_Workflow Start Start Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Start->Culture Treatment LRRK2-IN-1 Treatment (Dose-Response & Time-Course) Culture->Treatment Toxicity Toxicity/Viability Assay (e.g., MTT, LDH) Treatment->Toxicity Downstream Downstream Analysis Treatment->Downstream End End Toxicity->End WB Western Blot (pLRRK2, pRab10) Downstream->WB ICC Immunocytochemistry (Neurite Outgrowth, Synaptic Markers) Downstream->ICC WB->End ICC->End

Caption: General experimental workflow for LRRK2-IN-1 studies.

Primary Neuron Culture

This protocol is adapted for cortical neurons from embryonic day 16.5-17.5 mice.

Materials:

  • Hibernate-E medium

  • B-27 supplement

  • Neurobasal medium

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine coated plates/coverslips

  • Trypsin

  • DNase I

  • Fetal Bovine Serum (FBS)

Procedure:

  • Dissect cortices from E16.5-17.5 mouse embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and transfer to a 15 mL conical tube.

  • Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Add 1 mL of FBS to inactivate the trypsin.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate neurons on poly-D-lysine coated surfaces at a density of 5 x 10⁴ cells per cm².

  • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Change half of the medium every 3-4 days.

LRRK2-IN-1 Preparation and Treatment

Materials:

  • LRRK2-IN-1 powder

  • Dimethyl sulfoxide (DMSO)

  • Complete neuron culture medium

Procedure:

  • Prepare a 10 mM stock solution of LRRK2-IN-1 in sterile DMSO.[12] Aliquot and store at -20°C.

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed complete neuron culture medium.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.

  • For dose-response experiments, a range of concentrations from 50 nM to 1 µM is recommended.[14]

  • For time-course experiments, treatment duration can vary from a few hours to several days depending on the endpoint being measured.

Neuronal Viability/Toxicity Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Plate neurons in a 96-well plate and treat with LRRK2-IN-1 as described above.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Western Blotting for LRRK2 Activity

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated neurons in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Immunocytochemistry for Neuronal Morphology

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2, anti-beta-III-tubulin, anti-synaptophysin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI

  • Fluorescence microscope

Procedure:

  • Fix treated neurons with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% goat serum for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount coverslips and acquire images using a fluorescence microscope.

  • Analyze neuronal morphology, such as neurite length and branching, using appropriate software (e.g., ImageJ/Fiji).

Logical Relationships and Considerations

Logical_Relationships LRRK2_Hyperactivity LRRK2 Hyperactivity (e.g., G2019S Mutation) Inhibitor_Treatment LRRK2-IN-1 Treatment LRRK2_Hyperactivity->Inhibitor_Treatment Investigated by Kinase_Inhibition Inhibition of LRRK2 Kinase Activity Inhibitor_Treatment->Kinase_Inhibition Leads to Toxicity_Reduction Reduced Neuronal Toxicity Kinase_Inhibition->Toxicity_Reduction Results in Phenotype_Rescue Rescue of Disease-Relevant Phenotypes (e.g., Neurite Retraction, Synaptic Deficits) Kinase_Inhibition->Phenotype_Rescue Results in

Caption: Rationale for using LRRK2 inhibitors in disease models.

Important Considerations:

  • Specificity: While LRRK2-IN-1 is highly selective, it is crucial to consider potential off-target effects, especially at higher concentrations.

  • Toxicity: Always perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your specific primary neuron culture system.[14]

  • Vehicle Control: A DMSO vehicle control is essential to distinguish the effects of the inhibitor from those of the solvent.

  • Model System: The choice of primary neuron type (e.g., cortical, hippocampal, dopaminergic) should be guided by the specific research question, as LRRK2 expression and function can vary between neuronal populations.[17][18]

  • Data Interpretation: Correlate biochemical data (e.g., Western blotting for pLRRK2) with cellular phenotypes (e.g., viability, morphology) to establish a clear link between LRRK2 kinase inhibition and the observed effects.

References

Application Notes and Protocols: LRRK2 Kinase Inhibitor Administration in Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific peer-reviewed publications detailing the in vivo administration of Lrrk2-IN-5 in mouse models of Parkinson's disease (PD) are not available. Therefore, these application notes and protocols have been compiled based on data from analogous, potent, selective, and brain-penetrant LRRK2 kinase inhibitors that are well-characterized in the literature, namely MLi-2 , GNE-7915 , and PF-06447475 . These protocols serve as a robust template for designing and executing preclinical studies with LRRK2 inhibitors.

Introduction to LRRK2 Inhibition in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic Parkinson's disease. These mutations lead to hyperactivity of the LRRK2 kinase, which is implicated in various cellular pathways crucial for neuronal health, including vesicular trafficking, lysosomal function, and neuroinflammation.[1][2][3][4] Inhibition of this aberrant kinase activity is a promising therapeutic strategy.

This document provides a summary of quantitative data and detailed experimental protocols for administering potent LRRK2 inhibitors to mouse models of PD. The primary goal is to assess target engagement (inhibition of LRRK2 kinase activity) and therapeutic efficacy (e.g., reduction of pathology, neuroprotection, or behavioral improvement).

Data Presentation: LRRK2 Inhibitor Administration in Mice

The following tables summarize quantitative data from key preclinical studies using well-characterized LRRK2 inhibitors.

Table 1: MLi-2 Administration Data

Mouse Model Dosage & Route Treatment Duration Key Outcomes & Biomarkers Reference(s)
LRRK2 G2019S Knock-in (KI) In-diet (equivalent to 60 mg/kg/day) 10 weeks Normalized lysosomal protein profiles (LAMP1); Reduced Jip4 levels in kidney. [1][3]
MPTP-induced PD Model (in G2019S KI mice) Not specified Not specified Reversed greater nigro-striatal degeneration observed in G2019S mice. [3]
α-synuclein Pre-formed Fibril (PFF) Model Not specified Not specified Attenuated neuroinflammation (↓ IL-1β, ↓ iNOS), gliosis (↓ Iba1), and cytotoxicity (↓ COX-2, ↓ CASP-3). [5]

| Photothrombotic Stroke Model | 15 mg/kg, intraperitoneal (i.p.) | Single dose post-stroke | Attenuated neurological deficits. |[6] |

Table 2: GNE-7915 Administration Data

Mouse Model Dosage & Route Treatment Duration Key Outcomes & Biomarkers Reference(s)
LRRK2 R1441G KI 100 mg/kg, subcutaneous (s.c.) Single dose Peak brain concentration at 1 hr; Significant inhibition of pRab10/pRab12 in lung, dissipating by 72 hrs. [7]

| LRRK2 R1441G KI (aged 14 months) | 100 mg/kg, s.c. (twice weekly) | 18 weeks | Reduced striatal α-synuclein oligomers and cortical pS129-α-syn; No adverse effects in lung or kidney. |[7] |

Table 3: PF-06447475 Administration Data

Animal Model Dosage & Route Treatment Duration Key Outcomes & Biomarkers Reference(s)
G2019S-LRRK2 BAC Transgenic Rat (AAV-α-syn model) 30 mg/kg, oral gavage (b.i.d.) 4 weeks Blocked α-synuclein-induced dopaminergic neurodegeneration; Preserved Tyrosine Hydroxylase (TH) expression. [8]
α-synuclein PFF Mouse Model Not specified Not specified Attenuated neuroinflammation (↓ IL-1β, ↓ iNOS), gliosis, and cytotoxicity. [5]
Spinal Cord Injury Mouse Model 5 and 10 mg/kg, i.p. Two doses (1 and 6 hrs post-injury) Reduced spinal cord tissue injury, oxidative stress, and inflammatory cytokine expression. [9][10]

| MPTP-induced PD Model (in G2019S KI mice) | Not specified | Not specified | Reversed greater nigro-striatal degeneration observed in G2019S mice. |[3] |

Experimental Protocols

Protocol 1: LRRK2 Inhibitor Formulation and Administration

A. In-Diet Formulation (for chronic administration, e.g., MLi-2)

  • Objective: To provide continuous, steady-state inhibitor exposure over weeks or months.[1][11]

  • Procedure:

    • Calculate the total amount of inhibitor required based on the target dose (e.g., 60 mg/kg/day), the average daily food consumption of the mice (typically 3-5 g/day ), and the average weight of the mice.

    • Contract a specialized animal diet manufacturer (e.g., Research Diets, Inc.) to incorporate the calculated amount of the inhibitor into a standard rodent chow pellet.

    • Ensure a control diet (vehicle only) is prepared using the same procedure.

    • Store the custom diet according to the manufacturer's instructions (typically at 4°C, protected from light).

    • Provide the diet ad libitum and monitor food intake and animal weight regularly to ensure consistent dosing.

B. Oral Gavage Formulation (for acute/sub-chronic administration, e.g., PF-06447475)

  • Objective: To deliver a precise bolus dose at specific time points.[8]

  • Vehicle Preparation: A common vehicle is 0.5% (w/v) methylcellulose in sterile water.

  • Procedure:

    • Weigh the required amount of inhibitor for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL volume).

    • Create a homogenous suspension in the vehicle by vortexing and/or sonicating until no clumps are visible. Prepare fresh daily.

    • Administer the suspension to the mouse using a proper-gauge oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped).

    • Administer vehicle alone to the control group.

C. Subcutaneous (s.c.) Injection (for systemic delivery, e.g., GNE-7915)

  • Objective: To achieve rapid systemic exposure.[7]

  • Vehicle Preparation: A common vehicle is a solution of 10% DMSO, 10% Kolliphor HS 15, and 80% sterile saline.

  • Procedure:

    • Dissolve the inhibitor first in DMSO.

    • Add the Kolliphor HS 15 and mix thoroughly.

    • Add the saline solution incrementally while mixing to create a clear solution or fine suspension.

    • Administer the solution subcutaneously in the scruff of the neck using an insulin syringe (e.g., 28-gauge).

    • Administer vehicle alone to the control group.

Protocol 2: Mouse Models for LRRK2 Studies

A. LRRK2 G2019S or R1441G Knock-in (KI) Mice

  • Description: These models express a pathogenic LRRK2 mutation from the endogenous mouse Lrrk2 locus, avoiding artifacts of overexpression.[1][7][12] They often exhibit subtle phenotypes that mirror early-stage PD, such as increased susceptibility to toxins, but typically do not show overt neurodegeneration on their own.[3][13]

  • Use Case: Ideal for studying the biochemical consequences of chronic LRRK2 hyper-activity and the pharmacodynamic effects of inhibitors on LRRK2 pathway biomarkers.[1]

B. α-synuclein Pre-formed Fibril (PFF) Model

  • Description: Intracerebral (e.g., striatal) injection of α-synuclein PFFs induces a progressive, spreading α-synuclein pathology, neuroinflammation, and dopaminergic neurodegeneration that mimics key features of PD.[5]

  • Use Case: Excellent for testing the neuroprotective and anti-inflammatory efficacy of LRRK2 inhibitors in the context of α-synuclein-driven pathology.

C. Toxin-Based Models (e.g., MPTP)

  • Description: Systemic administration of the neurotoxin MPTP causes relatively acute degeneration of dopaminergic neurons in the substantia nigra. LRRK2 mutant mice often show increased vulnerability to this toxin.[3][14]

  • Use Case: Useful for rapid screening of the neuroprotective potential of LRRK2 inhibitors against an external stressor.

Protocol 3: Assessment of LRRK2 Kinase Activity Inhibition (Pharmacodynamics)
  • Objective: To confirm that the administered inhibitor is engaging its target and reducing LRRK2 kinase activity in relevant tissues.

  • Tissue Collection:

    • At the desired time point post-dosing, euthanize mice via an approved method.

    • Rapidly dissect tissues of interest (e.g., brain, kidney, lung, spleen) on ice.

    • Flash-freeze tissues in liquid nitrogen and store at -80°C until processing.

  • Protein Lysate Preparation:

    • Homogenize frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • pT73-Rab10 or pS106-Rab12: Direct and robust readouts of LRRK2 substrate phosphorylation.[1][7]

      • Total Rab10/Rab12: Used for normalization.

      • pS1292-LRRK2: A marker of LRRK2 autophosphorylation.[1]

      • Total LRRK2: Used for normalization.

      • Loading Control: GAPDH or β-actin.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using software like ImageJ. A significant decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.

Protocol 4: Assessment of Neuroprotection and Neuroinflammation
  • Objective: To determine if LRRK2 inhibition prevents neuronal loss and reduces the inflammatory response in disease models.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF):

    • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brain (e.g., 30-40 µm thick sections) on a cryostat or vibratome.

    • Perform antigen retrieval if necessary.

    • Block sections and incubate with primary antibodies (e.g., anti-Tyrosine Hydroxylase [TH] for dopaminergic neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes).[5][8]

    • Incubate with appropriate fluorescently-labeled or biotinylated secondary antibodies.

    • Mount sections on slides and image using a confocal or fluorescence microscope.

  • Stereological Quantification:

    • Use stereology software (e.g., Stereo Investigator) to perform unbiased counts of TH-positive neurons in the substantia nigra to quantify neurodegeneration.[8]

  • Analysis of Gliosis and Cytotoxicity:

    • Quantify the number, morphology, and signal intensity of Iba1-positive microglia or GFAP-positive astrocytes to assess neuroinflammation.[5]

    • Perform IHC for markers of cytotoxicity, such as cleaved caspase-3 (CASP-3) or COX-2, and quantify their expression levels.[5]

Mandatory Visualizations

Diagram 1: LRRK2 Signaling Pathway

LRRK2_Pathway cluster_0 Pathogenic State (e.g., G2019S) cluster_1 Inhibited State LRRK2_mut Mutant LRRK2 (Hyperactive Kinase) pRab_mut p-Rab GTPase (e.g., pT73-Rab10) LRRK2_mut->pRab_mut ATP -> ADP Rab_mut Rab GTPase Dysfunction Cellular Dysfunction (Vesicular Trafficking Deficits) pRab_mut->Dysfunction LRRK2_inhib Mutant LRRK2 Rab_inhib Rab GTPase LRRK2_inhib->Rab_inhib Phosphorylation BLOCKED Inhibitor LRRK2 Inhibitor (e.g., MLi-2) Inhibitor->LRRK2_inhib Blocks ATP binding site Rescue Restored Cellular Function Rab_inhib->Rescue

Caption: LRRK2 kinase inhibition blocks phosphorylation of Rab GTPases, rescuing cellular dysfunction.

Diagram 2: Experimental Workflow

Workflow cluster_model 1. Model Selection & Preparation cluster_treatment 2. Treatment Phase cluster_analysis 3. Analysis cluster_data 4. Outcome Model Select Mouse Model (e.g., LRRK2 G2019S KI or α-syn PFF) Acclimate Acclimatize Animals & Establish Baseline Model->Acclimate Group Randomize into Groups (Vehicle vs. Inhibitor) Acclimate->Group Admin Administer Compound (e.g., In-diet, P.O., S.C.) Group->Admin Monitor Monitor Health & Weight Admin->Monitor Behavior Behavioral Testing (Optional, e.g., Rotarod) Monitor->Behavior Tissue Tissue Collection (Brain, Kidney, etc.) Behavior->Tissue PD_Analysis Pharmacodynamic Analysis (Western Blot for pRab10) Tissue->PD_Analysis Path_Analysis Pathology/Efficacy Analysis (IHC for TH, Iba1) Tissue->Path_Analysis Data Data Quantification & Statistical Analysis PD_Analysis->Data Path_Analysis->Data

Caption: Workflow for in vivo testing of LRRK2 inhibitors in mouse models of Parkinson's disease.

Diagram 3: Logical Framework of LRRK2 Inhibition

Logical_Framework Mutation LRRK2 Pathogenic Mutation (e.g., G2019S) Hyperactivity Increased LRRK2 Kinase Activity Mutation->Hyperactivity Leads to Dysfunction Cellular Pathologies: - Endolysosomal Deficits - Neuroinflammation - Synaptic Dysfunction Hyperactivity->Dysfunction Causes Normalization Normalized LRRK2 Kinase Activity Degeneration Dopaminergic Neurodegeneration Dysfunction->Degeneration Contributes to Inhibitor LRRK2 Kinase Inhibitor Inhibitor->Hyperactivity Blocks Inhibitor->Normalization Results in Rescue Rescue of Cellular Phenotypes Normalization->Rescue Leads to Protection Neuroprotection Rescue->Protection Provides Protection->Degeneration Prevents

Caption: Logical framework illustrating the therapeutic hypothesis for LRRK2 kinase inhibition.

References

Application Notes and Protocols for In Vivo Studies of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Lrrk2-IN-5" is not available in the public domain as of the last update. The following application notes and protocols are based on published in vivo studies of other potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as GNE-7915 and PF-06447475, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, in particular, leads to increased kinase activity and is a prime target for therapeutic intervention.[1][4] LRRK2 kinase inhibitors are being actively developed to counteract the pathogenic effects of these mutations.[5][6] This document provides a detailed overview of the considerations and methodologies for the in vivo application of LRRK2 inhibitors in preclinical research.

I. LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[7][8] It is implicated in a variety of cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[8][9] Pathogenic mutations, most notably G2019S, enhance LRRK2's kinase activity, leading to aberrant phosphorylation of downstream substrates, such as a subset of Rab GTPases.[7][8] This dysregulation is thought to contribute to the neurodegenerative processes observed in Parkinson's disease.[8][10] LRRK2 inhibitors aim to normalize this hyper-activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_binding GTP Binding LRRK2_inactive LRRK2 (Inactive) GTP_binding->LRRK2_inactive Activates LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active G2019S Mutation Enhances Activity Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates pRab Phosphorylated Rab Rab_GTPases->pRab Cellular_Processes Altered Vesicular Trafficking & Autophagy pRab->Cellular_Processes Neurodegeneration Neurodegeneration Cellular_Processes->Neurodegeneration Inhibitor LRRK2 Kinase Inhibitor Inhibitor->LRRK2_active Inhibits

LRRK2 signaling pathway and point of inhibition.

II. In Vivo Dosage and Administration

The dosage and administration route for in vivo studies of LRRK2 inhibitors are critical for achieving desired target engagement in the central nervous system (CNS) while minimizing potential peripheral side effects. The selection of a specific dose and route depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the animal model being used.

Table 1: Representative In Vivo Dosages of LRRK2 Inhibitors

CompoundAnimal ModelDoseRoute of AdministrationStudy FocusReference
GNE-7915BAC Transgenic Mice (hLRRK2 G2019S)50 mg/kgi.p. or p.o.Brain pLRRK2 knockdown[11]
PF-06447475G2019S BAC Transgenic Mice100 mg/kgp.o.Inhibition of pS935 and pS1292 LRRK2 phosphorylation[12]
PF-06447475G2019S-LRRK2 Rats30 mg/kgp.o.Attenuation of neuroinflammation and neurodegeneration[12]
PF-06447475SCI Mice2.5, 5, 10 mg/kgi.p.Reduction of spinal cord tissue injury[13]
MLi-2Wild-type Mice10 mg/kgp.o.Brain LRRK2 activity decrease[4]

Formulation and Administration:

For oral (p.o.) administration, LRRK2 inhibitors are often formulated in vehicles such as a mixture of PEG300, Tween80, and water.[11] For intraperitoneal (i.p.) injection, compounds may be dissolved in a suitable solvent like DMSO and then diluted in saline or other aqueous solutions. It is crucial to use fresh preparations for optimal results.[11]

III. Experimental Protocols

The following are generalized protocols for in vivo studies using LRRK2 inhibitors. Specific details should be optimized based on the research question and the chosen animal model.

A. Pharmacodynamic (PD) Assessment in Rodents

This protocol aims to determine the extent and duration of LRRK2 inhibition in the brain following administration of an inhibitor.

Experimental Workflow:

PD_Workflow Animal_Dosing Administer LRRK2 Inhibitor (e.g., p.o. or i.p.) Time_Points Sacrifice at Multiple Time Points Post-Dose Animal_Dosing->Time_Points Tissue_Harvest Harvest Brain and Peripheral Tissues (e.g., Kidney, Lung) Time_Points->Tissue_Harvest Lysate_Prep Prepare Tissue Lysates Tissue_Harvest->Lysate_Prep Western_Blot Western Blot Analysis (pLRRK2, total LRRK2) Lysate_Prep->Western_Blot Data_Analysis Quantify Target Engagement (pLRRK2/total LRRK2 ratio) Western_Blot->Data_Analysis

Workflow for pharmacodynamic assessment.

Methodology:

  • Animal Models: Utilize appropriate rodent models, such as wild-type mice/rats or transgenic models expressing human LRRK2 (e.g., G2019S BAC transgenic mice).[11][12][14][15]

  • Dosing: Administer the LRRK2 inhibitor at the desired dose and route. Include a vehicle control group.

  • Tissue Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly dissect the brain and other relevant tissues like kidney and lung.

  • Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated LRRK2 (e.g., pS935 or pS1292) and total LRRK2.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2 to determine the degree of target inhibition.

B. Efficacy Studies in a Parkinson's Disease Model

This protocol outlines a general approach to evaluate the neuroprotective effects of an LRRK2 inhibitor in an animal model of PD.

Experimental Workflow:

Efficacy_Workflow cluster_analyses Endpoint Analyses Model_Induction Induce PD-like Pathology (e.g., α-synuclein PFFs, neurotoxin) Treatment_Initiation Initiate Chronic Treatment with LRRK2 Inhibitor or Vehicle Model_Induction->Treatment_Initiation Behavioral_Testing Monitor Motor and Non-motor Behavior Over Time Treatment_Initiation->Behavioral_Testing Endpoint_Analysis Endpoint Histological and Biochemical Analyses Behavioral_Testing->Endpoint_Analysis Immunohistochemistry Immunohistochemistry (e.g., TH, α-synuclein) Endpoint_Analysis->Immunohistochemistry Biochemical_Assays Biochemical Assays (e.g., Neurotransmitter levels) Endpoint_Analysis->Biochemical_Assays

Workflow for in vivo efficacy studies.

Methodology:

  • Animal Model: Use a relevant PD model, such as rats injected with α-synuclein pre-formed fibrils (PFFs) or mice treated with a neurotoxin like MPTP.[16] Transgenic models overexpressing mutant LRRK2 can also be used.[14][15]

  • Treatment Regimen: Begin chronic daily administration of the LRRK2 inhibitor or vehicle. The timing of treatment initiation (prophylactic vs. therapeutic) is a key experimental parameter.

  • Behavioral Assessments: Conduct a battery of behavioral tests at regular intervals to assess motor function (e.g., rotarod, cylinder test) and non-motor symptoms.

    • Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., tyrosine hydroxylase), α-synuclein pathology (e.g., pS129 α-synuclein), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC.

IV. Safety and Tolerability

While LRRK2 inhibitors are promising, potential on-target side effects have been noted in preclinical studies. Chronic administration of some LRRK2 inhibitors has been associated with morphological changes in type II pneumocytes in the lungs of rodents and non-human primates.[17][18] Therefore, it is essential to include safety and tolerability assessments in in vivo studies.

Table 2: Key Parameters for Safety and Tolerability Assessment

ParameterMethodTissues of Interest
Body WeightRegular monitoring throughout the studyN/A
General HealthDaily observation for any signs of distressN/A
HistopathologyH&E staining of fixed tissuesLung, Kidney, Liver
Organ WeightsMeasurement at the end of the studyLung, Kidney, Liver, Spleen

These comprehensive notes and protocols provide a framework for the in vivo investigation of LRRK2 inhibitors. Researchers should adapt these guidelines to their specific research objectives and the characteristics of their chosen inhibitor.

References

Application Notes and Protocols for Western Blot Detection of LRRK2 pSer935 Following Lrrk2-IN-5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection of phosphorylated Leucine-Rich Repeat Kinase 2 at serine 935 (LRRK2 pSer935) using Western blot analysis. This protocol is specifically designed for researchers, scientists, and drug development professionals investigating the efficacy of LRRK2 inhibitors, such as Lrrk2-IN-5, by monitoring the phosphorylation status of a key regulatory site.

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease.[1][2] The kinase activity of LRRK2 is a central focus for therapeutic intervention, and the phosphorylation of LRRK2 at serine 935 (pSer935) serves as a robust biomarker for its kinase activity.[3] Pharmacological inhibition of LRRK2 kinase activity leads to a significant reduction in the phosphorylation of Ser935.[1][2] This protocol details the use of this compound, a potent LRRK2 inhibitor, to demonstrate this effect in a cellular context.

Quantitative Data Summary

The following table summarizes the expected quantitative results from a dose-response experiment using this compound, as measured by the densitometric analysis of pSer935 LRRK2 Western blot bands, normalized to total LRRK2.

This compound ConcentrationTreatment Time% Inhibition of pSer935 LRRK2 (Relative to DMSO control)
1 µM1 hour>90%
100 nM1 hour~75%
10 nM1 hour~30%
1 nM1 hour<10%

Note: The above data are representative. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Experimental Protocols

Cell Culture and LRRK2 Inhibitor Treatment

This protocol is suitable for adherent cell lines endogenously expressing or overexpressing LRRK2, such as HEK-293T, SH-SY5Y, or primary macrophages.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-well or 12-well tissue culture plates

  • This compound (or other LRRK2 inhibitors like MLi-2 or LRRK2-IN-1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

  • Prepare stock solutions of this compound in DMSO. A typical stock concentration is 10 mM.

  • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. As a vehicle control, prepare a medium containing the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO control.

  • Incubate the cells for the desired treatment time (e.g., 1 hour) at 37°C in a CO2 incubator.[4]

Preparation of Protein Lysates

Materials:

  • Ice-cold PBS

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).[5]

  • Cell scraper

  • 1.5 ml microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • After treatment, place the culture plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold PBS.[4]

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 200 µl for a 6-well plate).[4][6]

  • Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled 1.5 ml microcentrifuge tube.[4]

  • Incubate the lysates on ice for 10-15 minutes with occasional vortexing.[4]

  • Clarify the lysates by centrifugation at 17,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Coomassie Plus assay).

  • Store the lysates at -80°C or proceed directly to sample preparation for SDS-PAGE.

SDS-PAGE and Western Blotting

Materials:

  • 4x NuPAGE LDS Sample Buffer (or similar)

  • Reducing agent (e.g., DTT or β-mercaptoethanol)

  • 3-8% Tris-Acetate or 4-12% Bis-Tris precast gels

  • SDS-PAGE running buffer (e.g., MES or MOPS)

  • Protein ladder

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% (w/v) non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5]

  • Primary antibodies:

    • Rabbit anti-pSer935 LRRK2 antibody (e.g., Abcam ab133450)

    • Mouse anti-total LRRK2 antibody (e.g., Antibodies Inc. 75-253)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Mix the protein lysate with 4x LDS sample buffer and a reducing agent to a final protein concentration of 1-2 µg/µL. We recommend loading 10-15 µg of total protein per lane. Denature the samples by heating at 70-80°C for 8-10 minutes.[7]

  • Gel Electrophoresis: Load the denatured samples and a protein ladder onto the gel. Run the gel according to the manufacturer's instructions until adequate separation is achieved. For LRRK2 (a large protein at ~286 kDa), a 3-8% Tris-Acetate gel is recommended for better resolution.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[8] Recommended dilutions should be optimized, but a starting point is 1:1000 for both anti-pSer935 LRRK2 and anti-total LRRK2.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pSer935 LRRK2 signal to the total LRRK2 signal for each sample.

Visualizations

Signaling Pathway

LRRK2_Signaling_Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Regulation cluster_downstream Downstream Events IKK_Family IKK Family Kinases (IKKα, IKKβ, IKKε, TBK1) LRRK2 LRRK2 IKK_Family->LRRK2 Phosphorylates pLRRK2_S935 pLRRK2 (Ser935) LRRK2->pLRRK2_S935 Autophosphorylation/ Kinase Activity Binding Binding & Cytoplasmic Localization pLRRK2_S935->Binding 14_3_3 14-3-3 Protein 14_3_3->Binding Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2 Inhibits

Caption: LRRK2 Ser935 phosphorylation pathway and its inhibition by this compound.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound (or DMSO control) A->B C 3. Cell Lysis (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (α-pSer935 & α-Total LRRK2) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection & Imaging I->J K 11. Densitometry & Data Analysis J->K

References

Application Notes and Protocols: Utilizing LRRK2 Inhibitors for the Study of Autophagy and Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease.[1][2] A growing body of evidence highlights the critical role of LRRK2 in regulating autophagy and maintaining lysosomal homeostasis.[2][3][4] Dysregulation of these pathways is a hallmark of many neurodegenerative disorders.

LRRK2's function is complex, with reports suggesting it can act as both a positive and negative regulator of autophagy depending on the cellular context and experimental model.[5] However, a consistent theme is the importance of its kinase activity in these processes. The G2019S mutation, for instance, which increases kinase activity, is linked to defects in lysosomal morphology and function, including altered pH and reduced enzymatic activity.[6][7]

Pharmacological inhibition of LRRK2 kinase activity has emerged as a key strategy to dissect its physiological roles and as a potential therapeutic avenue. Potent and selective inhibitors, such as LRRK2-IN-1 and MLi-2, have been instrumental in demonstrating that reducing LRRK2 kinase activity can stimulate macroautophagy and rescue certain lysosomal deficits.[7][8][9]

These application notes provide a comprehensive guide for utilizing LRRK2 inhibitors to investigate autophagy and lysosomal function. We present quantitative data for common inhibitors, detailed experimental protocols, and visual representations of the underlying cellular pathways and workflows.

Data Presentation: Quantitative Analysis of LRRK2 Inhibitors

The selection of an appropriate LRRK2 inhibitor and its working concentration is critical for obtaining reliable and interpretable results. The following table summarizes the in vitro potencies of several widely used LRRK2 inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Reference
MLi-2 LRRK2 (G2019S)Purified Kinase Assay0.76[10]
LRRK2 (WT)Purified Kinase Assay17[11]
pSer935 LRRK2Cellular Assay1.4[10]
GZD-824 LRRK2 (WT)Purified Kinase Assay17[11]
LRRK2 (G2019S)Purified Kinase Assay80[11]
Rebastinib LRRK2 (WT)Purified Kinase Assay192[11]
LRRK2 (G2019S)Purified Kinase Assay737[11]
Ponatinib LRRK2 (WT)Purified Kinase Assay100[11]
LRRK2 (G2019S)Purified Kinase Assay400[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LRRK2_Inhibition_Autophagy_Pathway cluster_0 Cellular Environment cluster_1 Autophagy Regulation LRRK2_active Active LRRK2 Kinase LRRK2_inactive Inactive LRRK2 Kinase Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II Conversion) LRRK2_active->Autophagosome_Formation Repression (mTOR-Independent) LRRK2_inactive->Autophagosome_Formation LRRK2_IN_1 Lrrk2-IN-1 LRRK2_IN_1->LRRK2_active Inhibition Autophagic_Flux Increased Autophagic Flux Autophagosome_Formation->Autophagic_Flux Experimental_Workflow cluster_autophagy Autophagy Assessment cluster_lysosomal Lysosomal Assessment start Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with Lrrk2-IN-1 (e.g., 1-5 µM, overnight) start->treatment lysosomal_inhibitor Co-treatment with Lysosomal Inhibitor (e.g., Bafilomycin A1) treatment->lysosomal_inhibitor For Autophagic Flux autophagy_assay Autophagy Assays treatment->autophagy_assay lysosomal_assay Lysosomal Function Assays treatment->lysosomal_assay lysosomal_inhibitor->autophagy_assay lc3_western LC3-II Western Blot autophagy_assay->lc3_western p62_western p62 Western Blot autophagy_assay->p62_western lc3_puncta LC3 Puncta Imaging autophagy_assay->lc3_puncta lysotracker LysoTracker Staining (pH) lysosomal_assay->lysotracker cathepsin_assay Cathepsin Activity Assay lysosomal_assay->cathepsin_assay lamp1_staining LAMP1 Staining (Morphology) lysosomal_assay->lamp1_staining data_analysis Data Analysis and Interpretation lc3_western->data_analysis p62_western->data_analysis lc3_puncta->data_analysis lysotracker->data_analysis cathepsin_assay->data_analysis lamp1_staining->data_analysis LRRK2_Lysosomal_Function cluster_pathogenic Pathogenic LRRK2 Activity cluster_intervention Therapeutic Intervention LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPase Phosphorylation LRRK2_mut->Rab_GTPases Lysosomal_Dysfunction Lysosomal Dysfunction LRRK2_mut->Lysosomal_Dysfunction Impaired_Trafficking Impaired Trafficking Rab_GTPases->Impaired_Trafficking Altered_pH Altered pH Lysosomal_Dysfunction->Altered_pH Reduced_Enzymes Reduced Enzyme Activity Lysosomal_Dysfunction->Reduced_Enzymes Restored_Function Restored Lysosomal Function Lysosomal_Dysfunction->Restored_Function Rescue LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2_Inhibitor->LRRK2_mut Inhibition LRRK2_Inhibitor->Restored_Function

References

Application Notes: Investigating Mitochondrial Dysfunction Using LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). A primary pathogenic mechanism associated with these mutations, particularly the common G2019S variant, is the hyperactivation of LRRK2's kinase domain.[1][2] Accumulating evidence demonstrates a strong link between this elevated kinase activity and various aspects of mitochondrial dysfunction, including impaired respiration, increased oxidative stress, altered mitochondrial dynamics, and deficits in mitophagy.[3][4] These mitochondrial defects are considered key events in the neurodegenerative process.[5]

This document provides a guide for utilizing potent and selective LRRK2 kinase inhibitors as chemical probes to investigate the role of LRRK2 in mitochondrial biology. By inhibiting the pathogenic kinase activity, researchers can dissect the molecular pathways linking LRRK2 to mitochondrial homeostasis and evaluate the therapeutic potential of targeting LRRK2.

Note: The specific inhibitor "Lrrk2-IN-5" requested in the topic is not described in the current scientific literature. Therefore, these application notes will focus on well-characterized, potent, and selective LRRK2 inhibitors such as MLi-2, GNE-7915, and LRRK2-IN-1 as exemplary tools for these studies.

Mechanism of Action and Experimental Rationale

Pathogenic LRRK2 mutations, such as G2019S, lead to a toxic gain-of-function by increasing the enzyme's kinase activity.[6] This aberrant phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates disrupts several cellular pathways critical for mitochondrial health.[4] These disruptions manifest as:

  • Impaired Bioenergetics: Reduced mitochondrial membrane potential (ΔΨm) and decreased ATP production.[7]

  • Increased Oxidative Stress: Elevated levels of reactive oxygen species (ROS).[5]

  • Altered Mitochondrial Dynamics: A shift towards mitochondrial fragmentation over fusion.[5]

  • Defective Quality Control: Impairment of mitophagy, the process of clearing damaged mitochondria.[7]

LRRK2 kinase inhibitors are ATP-competitive small molecules that block the catalytic activity of LRRK2. By applying these inhibitors to cellular or in vivo models expressing mutant LRRK2, researchers can test the hypothesis that reducing kinase activity can rescue these mitochondrial deficits. A positive outcome provides strong evidence that the observed mitochondrial dysfunction is a direct consequence of LRRK2 hyperactivation.

LRRK2 Kinase Activity and Mitochondrial Dysfunction Pathway cluster_0 Cellular Stressors / Pathogenic Mutations cluster_1 LRRK2 Kinase Cascade cluster_2 Mitochondrial Dysfunction Phenotypes G2019S LRRK2 G2019S Mutation LRRK2_Active Increased LRRK2 Kinase Activity G2019S->LRRK2_Active causes Substrates Rab Proteins & Other Substrates (Phosphorylated) LRRK2_Active->Substrates phosphorylates ROS Increased ROS Substrates->ROS ATP Decreased ATP Production Substrates->ATP MMP Reduced Membrane Potential (ΔΨm) Substrates->MMP Dynamics Altered Dynamics (Fragmentation) Substrates->Dynamics Inhibitor LRRK2 Kinase Inhibitor (e.g., MLi-2) Inhibitor->LRRK2_Active blocks

LRRK2 signaling pathway leading to mitochondrial dysfunction.

Data Presentation: Quantitative Information

LRRK2 Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of commonly used LRRK2 kinase inhibitors. These values are crucial for selecting appropriate concentrations for cell-based assays.

InhibitorTargetIC50 (nM)Assay Type
MLi-2 LRRK2 (WT)0.76Purified Kinase Assay[8][9]
LRRK2 (pSer935)1.4Cellular Assay[9][10]
GNE-7915 LRRK2 (WT)9Biochemical Assay[2][11]
LRRK2 (WT)1.9 - 9Biochemical Assay[12]
LRRK2-IN-1 LRRK2 (WT)13Biochemical Assay[1]
LRRK2 (G2019S)6Biochemical Assay[1]
Effects of LRRK2 G2019S Mutation on Mitochondrial Parameters

This table quantifies the mitochondrial defects observed in cellular models expressing the LRRK2 G2019S mutation, providing a baseline for assessing the rescue effects of inhibitors.

ParameterCellular ModelObserved Effect (vs. Control)
Basal Respiration LUHMES Neurons~35% Decrease
ATP-linked Respiration LUHMES Neurons~35% Decrease
Maximal Respiration LUHMES Neurons~34% Decrease
Cellular ATP Concentration LUHMES Neurons~28% Decrease
Mitochondrial Membrane Potential LRRK2 Patient FibroblastsDecreased
LUHMES Neurons~25% Decrease
Reactive Oxygen Species (ROS) LUHMES Neurons~1.6-fold Increase
Mitochondrial Morphology LUHMES Neurons52% Fragmented (vs. 22% in WT)

(Data compiled from reference and a study on LUHMES cells)

Experimental Workflow

A typical workflow for assessing the effect of a LRRK2 inhibitor on mitochondrial dysfunction involves several key stages, from cell model selection to data analysis.

cluster_assays Perform Mitochondrial & LRRK2 Activity Assays start Select Cellular Model (e.g., LRRK2-G2019S neurons, patient fibroblasts) culture Culture and Plate Cells for Assays start->culture treat Treat with LRRK2 Inhibitor (Dose-Response & Time-Course) culture->treat assay_lrrk2 Target Engagement: LRRK2 pS1292/pS935 treat->assay_lrrk2 Parallel Assays assay_resp Bioenergetics: Seahorse XF Analysis treat->assay_resp assay_mmp Membrane Potential: JC-1 Staining treat->assay_mmp assay_ros Oxidative Stress: DCFDA/MitoSOX treat->assay_ros assay_atp ATP Production: Luminescence Assay treat->assay_atp assay_morph Morphology: TOM20 Staining treat->assay_morph analysis Data Acquisition & Analysis (Microscopy, Plate Reader, etc.) assay_lrrk2->analysis assay_resp->analysis assay_mmp->analysis assay_ros->analysis assay_atp->analysis assay_morph->analysis end Conclusion: Does inhibitor rescue mitochondrial phenotype? analysis->end

Experimental workflow for inhibitor testing.

Experimental Protocols

LRRK2 Target Engagement Assay (Western Blot for pSer935)

Objective: To confirm the inhibitor effectively reduces LRRK2 kinase activity in the cellular model.

Materials:

  • Cells expressing LRRK2 (WT or mutant)

  • LRRK2 inhibitor (e.g., MLi-2)

  • Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-pSer935 LRRK2, Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Reagents

Protocol:

  • Culture cells to ~80% confluency and treat with a dose-range of the LRRK2 inhibitor (e.g., 1 nM - 1 µM) for a predetermined time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse on ice.

  • Clarify lysates by centrifugation and determine protein concentration (BCA assay).

  • Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash and detect signal using ECL reagents.

  • Quantify the pSer935/total LRRK2 ratio using densitometry software (e.g., ImageJ).

Mitochondrial Respiration Assay (Seahorse XF)

Objective: To measure Oxygen Consumption Rate (OCR) and assess mitochondrial function in real-time.

Materials:

  • Seahorse XFe96 or XFe24 Analyzer

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • XF Assay Medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine).

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).

Protocol:

  • Day 1: Seed cells (e.g., 5,000–40,000 cells/well) in a Seahorse XF microplate and incubate overnight. Hydrate the sensor cartridge in a non-CO2 37°C incubator overnight with XF Calibrant.

  • Day 2: Remove growth medium from cells. Wash and replace with pre-warmed XF Assay Medium. Place the plate in a non-CO2 37°C incubator for 1 hour.

  • Load the injector ports on the hydrated sensor cartridge with the Mito Stress Test compounds and the LRRK2 inhibitor to be tested.

  • Calibrate the analyzer with the sensor cartridge.

  • Replace the calibrant plate with the cell culture plate and initiate the assay.

  • The assay will measure baseline OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Mitochondrial Membrane Potential Assay (JC-1 Dye)

Objective: To quantify changes in mitochondrial membrane potential (ΔΨm). JC-1 dye forms red fluorescent aggregates in healthy, polarized mitochondria and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader or fluorescence microscope

  • Positive control for depolarization (e.g., FCCP or CCCP).[2]

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with the LRRK2 inhibitor for the desired duration. Include vehicle controls and a positive control (e.g., 10 µM CCCP for 30 minutes).[2]

  • Prepare the JC-1 staining solution (e.g., 1-10 µM in culture medium) and add it to each well.[12]

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Carefully wash the cells with assay buffer.

  • Measure fluorescence using a plate reader. Read J-aggregates (red) at Ex/Em ~540/590 nm and J-monomers (green) at Ex/Em ~485/535 nm.[2]

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Cellular ROS Measurement (DCFDA Assay)

Objective: To measure intracellular reactive oxygen species. The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

Materials:

  • DCFDA (or H2DCFDA) reagent

  • Phenol red-free cell culture medium

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

  • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide, TBHP).

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and treat with the LRRK2 inhibitor.

  • Prepare a fresh working solution of DCFDA (e.g., 10-50 µM) in pre-warmed, serum-free medium.

  • Remove the treatment medium and wash cells once with 1X buffer or PBS.

  • Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells.

  • Add 100 µL of PBS or phenol red-free medium to each well.

  • Immediately measure fluorescence with an excitation of ~485 nm and emission of ~535 nm.

Mitochondrial Morphology Assay (TOM20 Immunostaining)

Objective: To visualize and quantify mitochondrial morphology (e.g., fragmentation vs. tubular networks).

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3-5% BSA or normal goat serum in PBS)

  • Primary antibody: Rabbit or Mouse anti-TOM20.[8]

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • DAPI or Hoechst for nuclear counterstain

  • Confocal or high-resolution fluorescence microscope

Protocol:

  • Seed cells on coverslips, treat with inhibitor as required.

  • Fix cells with 4% PFA for 15-20 minutes at room temperature.[9]

  • Wash cells 3x with PBS.

  • Permeabilize cells with Triton X-100 for 5-15 minutes.[8][9]

  • Wash 3x with PBS.

  • Block for 1 hour at room temperature.[11]

  • Incubate with anti-TOM20 primary antibody overnight at 4°C.[11]

  • Wash 3x with PBS.

  • Incubate with fluorescent secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash, counterstain nuclei, and mount coverslips onto slides.

  • Acquire images using a confocal microscope.

  • Analyze mitochondrial morphology (e.g., aspect ratio, form factor, fragmentation) using software like ImageJ with specialized macros.[11]

References

Application Notes and Protocols: Immunohistochemical Analysis of LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its association with Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and evidence suggests that aberrant LRRK2 kinase activity may also play a role in sporadic cases.[3][4] As a result, LRRK2 has emerged as a promising therapeutic target, with the development of specific kinase inhibitors being a key area of investigation.[3][5]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of LRRK2 and the assessment of its inhibition in response to treatment with a kinase inhibitor. While the focus is on providing a representative protocol, specific details may need to be optimized for your particular experimental system.

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity, placing it at the crossroads of several key cellular signaling pathways.[1][6] It is known to be involved in the regulation of vesicular trafficking, autophagy, and cytoskeletal dynamics.[7][8] The kinase activity of LRRK2 is a central element of its function and is implicated in its pathogenic effects.[3][9] LRRK2 can autophosphorylate and also phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[4][10]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects IFN-gamma IFN-gamma ERK5 ERK5 IFN-gamma->ERK5 LRRK2 LRRK2 ERK5->LRRK2 Upregulation LRRK2_P pLRRK2 (Active) LRRK2->LRRK2_P Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_P->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases LRRK2_P->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics

Diagram of the LRRK2 signaling pathway.

Mechanism of LRRK2 Inhibition

LRRK2 kinase inhibitors act by competing with ATP for the binding site in the kinase domain of the LRRK2 protein. This inhibition of catalytic activity leads to a reduction in the phosphorylation of both LRRK2 itself (autophosphorylation) and its downstream substrates.[11][12] A common biomarker for assessing the efficacy of LRRK2 inhibitors in a cellular context is the phosphorylation status of LRRK2 at serine 935 (pS935) or serine 1292 (pS1292).[11][13] Inhibition of LRRK2 kinase activity often leads to dephosphorylation at these sites.[11] Furthermore, some LRRK2 inhibitors have been shown to induce the destabilization and subsequent proteasomal degradation of the LRRK2 protein.[3]

LRRK2_Inhibition_Mechanism cluster_lrrk2_activity LRRK2 Kinase Activity cluster_inhibition Inhibition cluster_outcomes Downstream Consequences LRRK2_Active Active LRRK2 pSubstrate Phosphorylated Substrate LRRK2_Active->pSubstrate Phosphorylation Dephosphorylation LRRK2 Dephosphorylation (e.g., pS935, pS1292) LRRK2_Active->Dephosphorylation Degradation LRRK2 Degradation LRRK2_Active->Degradation Substrate Substrate (e.g., Rab10) Lrrk2_IN Lrrk2-IN-5 Lrrk2_IN->LRRK2_Active Inhibition

Mechanism of LRRK2 inhibition by a kinase inhibitor.

Quantitative Data on LRRK2 Inhibition

Treatment GrouppS1292-LRRK2 Level (Relative to Vehicle)pT73-Rab10 Level (Relative to Vehicle)Total LRRK2 Level (Relative to Vehicle)
Vehicle Control100%100%100%
LRRK2 Inhibitor (e.g., MLi-2)DecreasedDecreasedPotentially Decreased

Note: The magnitude of the decrease is dependent on the inhibitor concentration and treatment duration. These values are typically determined by quantitative Western blotting or ELISA, but can be correlated with immunohistochemical staining intensity.

Immunohistochemistry Protocol

This protocol provides a general framework for the immunohistochemical detection of LRRK2 and the assessment of changes in its phosphorylation status or total protein levels following treatment with an inhibitor.

Experimental Workflow

IHC_Workflow Start Start Cell_Culture Cell Culture or Tissue Preparation Start->Cell_Culture Inhibitor_Treatment Treatment with this compound or Vehicle Cell_Culture->Inhibitor_Treatment Fixation Fixation (e.g., 4% PFA) Inhibitor_Treatment->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-LRRK2, anti-pLRRK2) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (Fluorophore- or Enzyme-conjugated) Primary_Antibody->Secondary_Antibody Detection Signal Detection (Microscopy) Secondary_Antibody->Detection Analysis Image Acquisition and Quantitative Analysis Detection->Analysis End End Analysis->End

Experimental workflow for immunohistochemistry.
Reagents and Materials

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Triton X-100

  • Primary Antibodies (see table below)

  • Secondary Antibodies (species-specific, conjugated to a fluorophore or enzyme)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Recommended Primary Antibodies
Antibody TargetHost SpeciesSupplier & Cat. No. (Example)ApplicationRecommended Dilution
Total LRRK2RabbitAbcam (ab133474)IHC-P1:500[14]
Total LRRK2RabbitThermo Fisher (PA1-16770)IHC-P, IHC-F, ICC/IF2 µg/mL[15]
Total LRRK2MouseCell Signaling (36408)IHCVaries
pS1292-LRRK2RabbitAbcam (ab203181)WB, ICC/IF1:500 - 1:1000

Note: It is crucial to validate the specificity of any antibody used. The inclusion of LRRK2 knockout cells or tissue as a negative control is highly recommended.[16]

Protocol Steps
  • Cell/Tissue Preparation and Inhibitor Treatment:

    • For cultured cells, grow on sterile coverslips to the desired confluency.

    • For tissue samples, prepare cryosections or paraffin-embedded sections as required.

    • Treat cells or animals with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control group.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • For tissue sections, follow standard deparaffinization and rehydration protocols, followed by antigen retrieval if necessary (e.g., citrate buffer, pH 6.0).[17]

  • Permeabilization:

    • Wash the fixed cells/tissues three times with PBS for 5 minutes each.

    • Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to the recommended concentration in Blocking Buffer.

    • Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the samples three times with PBS for 5 minutes each.

    • Dilute the appropriate secondary antibody in Blocking Buffer.

    • Incubate the samples with the secondary antibody for 1-2 hours at room temperature, protected from light if using a fluorescently labeled antibody.

  • Washing and Counterstaining:

    • Wash the samples three times with PBS for 10 minutes each, protected from light.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Acquire images using a fluorescence or confocal microscope. For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.

Quantitative Image Analysis

To quantify the effects of this compound, image analysis software can be used to measure the staining intensity of total LRRK2 or its phosphorylated forms. This can be done by defining regions of interest (e.g., individual cells or specific tissue areas) and measuring the mean fluorescence intensity. The data can then be normalized to the vehicle control group to determine the relative change in protein levels or phosphorylation.

Troubleshooting

IssuePossible CauseSolution
High BackgroundInsufficient blockingIncrease blocking time or use a different blocking agent.
Non-specific antibody bindingTitrate the primary antibody concentration; include appropriate isotype controls.
Weak or No SignalInactive primary/secondary antibodyUse fresh or properly stored antibodies; check antibody specifications for compatibility with the application.
Insufficient antigen retrievalOptimize the antigen retrieval method (time, temperature, buffer).
Low protein expressionUse a more sensitive detection method or a positive control with known high expression.
Inconsistent StainingUneven reagent applicationEnsure complete and even coverage of the sample with all reagents.
Variations in incubation times/temperaturesMaintain consistent experimental conditions for all samples.

By following this protocol and incorporating appropriate controls, researchers can effectively utilize immunohistochemistry to investigate the cellular effects of LRRK2 inhibitors like this compound and gain valuable insights into their therapeutic potential.

References

Troubleshooting & Optimization

Optimizing Lrrk2-IN-5 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Lrrk2-IN-5 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations in LRRK2 are a common cause of both familial and sporadic Parkinson's disease, often leading to increased kinase activity. This compound and other LRRK2 inhibitors act by competing with ATP for the kinase domain's binding site, thereby reducing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

Q2: What is a recommended starting concentration for this compound in cell culture?

Based on this, a good starting range for this compound would be between 10 nM and 1 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a powder. For cell culture use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected cellular phenotypes after treating cells with this compound?

Inhibition of LRRK2 kinase activity by this compound can induce several cellular phenotypes, including:

  • Reduced LRRK2 Phosphorylation: A primary and direct effect is the dephosphorylation of LRRK2 at key sites, such as Serine 935 (pS935), which is a widely used biomarker for LRRK2 inhibitor activity in cells.[3][4][5]

  • Altered LRRK2 Localization: LRRK2 kinase inhibition can lead to the redistribution of LRRK2 protein, often forming filamentous or "skein-like" structures within the cytoplasm.[6]

  • Modulation of Autophagy and Lysosomal Function: LRRK2 is implicated in regulating vesicle trafficking, autophagy, and lysosomal homeostasis.[7][8][9] Inhibition of LRRK2 can rescue lysosomal defects associated with pathogenic LRRK2 mutations, such as enlarged lysosomes.[10]

  • Effects on Neurite Outgrowth: In neuronal cell models, LRRK2 activity has been linked to the regulation of neurite length and complexity. Inhibition of pathogenic LRRK2 can sometimes rescue deficits in neurite outgrowth.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No effect of this compound on LRRK2 phosphorylation (e.g., pS935 levels). 1. Insufficient inhibitor concentration. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).
2. Short incubation time. Increase the incubation time. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended. Dephosphorylation of S935 can be observed as early as 2 hours.[11]
3. Poor cell permeability. While many LRRK2 inhibitors are cell-permeable, this can vary. Consult the manufacturer's data sheet for information on cell permeability.
4. Inactive compound. Ensure proper storage of the this compound stock solution to prevent degradation. Test a fresh aliquot.
5. Issues with Western blot protocol. Optimize your Western blot protocol for LRRK2 detection. LRRK2 is a large protein, which can make transfer and detection challenging. Use a validated protocol and positive controls (e.g., cells overexpressing LRRK2).[12][13][14]
Significant cell death or cytotoxicity observed. 1. Inhibitor concentration is too high. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration for your cell line. For LRRK2-IN-1, cytotoxicity was observed at concentrations greater than 1 µM in some cell lines.
2. Off-target effects. While designed to be selective, off-target effects can occur at higher concentrations. Refer to any available kinase profiling data for this compound or related compounds. LRRK2-IN-1 has been shown to inhibit other kinases like MAPK7 at higher concentrations.[1]
3. Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%).
Unexpected or inconsistent cellular phenotypes. 1. Cell line-specific responses. The cellular consequences of LRRK2 inhibition can be highly dependent on the cell type and the genetic background (e.g., presence of LRRK2 mutations).[6]
2. Type of LRRK2 inhibitor. LRRK2 inhibitors can be classified as Type I or Type II, which bind to different conformational states of the kinase domain and can have different effects on LRRK2 phosphorylation and conformation. Understanding the type of inhibitor can help interpret results.[15]
3. Experimental variability. Ensure consistent cell culture conditions, inhibitor preparation, and treatment protocols across experiments.
Formation of intracellular aggregates or "skein-like" structures. This is an expected phenotype of LRRK2 kinase inhibition. This phenotype is often observed upon treatment with LRRK2 kinase inhibitors and is associated with the dephosphorylation of LRRK2 and its altered interaction with other proteins.[6] This can be used as a qualitative readout of inhibitor activity.

Data Presentation

Table 1: IC50 Values of Related LRRK2 Inhibitors

InhibitorLRRK2 VariantIC50Reference
LRRK2-IN-1LRRK2 (WT)13 nM[1]
LRRK2 (G2019S)6 nM[1]
LRRK2-IN-6LRRK2 (WT)49 µM[2]
LRRK2 (G2019S)4.6 µM[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound by Western Blot for LRRK2 pS935
  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 12-well or 6-well) and allow them to adhere and grow to 70-80% confluency.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested concentration range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time, for example, 2 to 4 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal for each concentration. Plot the normalized pS935 signal against the this compound concentration to determine the IC50.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active Kinase) LRRK2_Mutations->LRRK2_Active Increases Activity GTP_Binding GTP Binding GTP_Binding->LRRK2_Active Activates LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active LRRK2_Active->LRRK2_Inactive Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2_Active Inhibits pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicle_Trafficking Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Regulates Autophagy Autophagy Vesicle_Trafficking->Autophagy Lysosomal_Function Lysosomal Function Vesicle_Trafficking->Lysosomal_Function Neuronal_Function Neuronal Function/ Survival Autophagy->Neuronal_Function Lysosomal_Function->Neuronal_Function

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Inhibitor_Prep 2. Prepare this compound Dilutions Cell_Culture->Inhibitor_Prep Treatment 3. Treat Cells with this compound Inhibitor_Prep->Treatment Cell_Lysis 4. Lyse Cells Treatment->Cell_Lysis Protein_Quant 5. Quantify Protein Cell_Lysis->Protein_Quant Western_Blot 6. Western Blot for pS935-LRRK2 & Total LRRK2 Protein_Quant->Western_Blot Data_Analysis 7. Analyze Data & Determine IC50 Western_Blot->Data_Analysis

Caption: Workflow for determining the optimal concentration of this compound.

References

Lrrk2-IN-5 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Lrrk2 inhibitors in DMSO. The following information, compiled from various sources, addresses common issues encountered during experimental workflows. While the specific inhibitor "Lrrk2-IN-5" was not identified, the data presented for the well-characterized inhibitor LRRK2-IN-1 can serve as a valuable reference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Lrrk2 inhibitor precipitated out of the DMSO stock solution upon storage. What should I do?

A1: Precipitation can occur due to several factors. Here are some troubleshooting steps:

  • Verify Storage Conditions: Ensure your stock solution is stored at the correct temperature. For long-term storage (up to 1 year), -80°C is recommended. For shorter periods (up to 6 months), -20°C is acceptable.[1][2] Avoid repeated freeze-thaw cycles, which can decrease stability and solubility. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Check Concentration: The concentration of your stock solution might be too high. While some LRRK2 inhibitors have high solubility in DMSO at room temperature, this can decrease at lower storage temperatures. Consider preparing a slightly less concentrated stock solution.

  • Re-dissolving: If precipitation is observed, gently warm the vial to 37°C for a few minutes and vortex or sonicate until the precipitate is fully dissolved before use. Always visually inspect the solution for clarity before making dilutions.

Q2: I am seeing inconsistent results in my cell-based assays. Could the Lrrk2 inhibitor/DMSO solution be the problem?

A2: Yes, inconsistencies can arise from the inhibitor solution. Consider the following:

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%, as higher concentrations can have cytotoxic effects and interfere with cellular processes.[3] Always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

  • Solution Age and Stability: Use freshly prepared dilutions of your Lrrk2 inhibitor for your experiments whenever possible. The stability of the inhibitor in aqueous culture medium is generally much lower than in a pure DMSO stock.

  • Inhibitor Degradation: While stock solutions in DMSO are relatively stable at -80°C, prolonged storage at room temperature or in working solutions can lead to degradation. If you suspect degradation, use a fresh aliquot of your stock solution.

Q3: How should I prepare my Lrrk2 inhibitor stock solution in DMSO?

A3: To prepare a stock solution, follow these general steps:

  • Allow the vial of the powdered Lrrk2 inhibitor and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration.

  • To aid dissolution, you can vortex the solution and/or use an ultrasonic bath.[2] Visually confirm that all the powder has dissolved and the solution is clear.

  • For long-term storage, dispense the stock solution into small, single-use aliquots in appropriate vials and store at -80°C.

Quantitative Data Summary

The following tables summarize the solubility and recommended storage conditions for LRRK2-IN-1 in DMSO, which can be used as a guideline for other Lrrk2 inhibitors.

Table 1: LRRK2-IN-1 Solubility in DMSO

ParameterValueNotes
Solubility30 mg/mL (52.57 mM)Sonication may be required for complete dissolution.[2]

Table 2: Recommended Storage of LRRK2-IN-1 in DMSO

Storage TemperatureShelf LifeRecommendations
-80°CUp to 1 yearRecommended for long-term storage.[1][2]
-20°CUp to 6 monthsSuitable for short to medium-term storage.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of LRRK2-IN-1 in DMSO

  • Materials:

    • LRRK2-IN-1 powder (Molecular Weight: 570.69 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 5.71 mg of LRRK2-IN-1 powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM LRRK2-IN-1 stock solution in DMSO

    • Sterile cell culture medium appropriate for your cell line

  • Procedure:

    • Thaw a single aliquot of the 10 mM LRRK2-IN-1 stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to achieve a 10 µM final concentration of the inhibitor, you would add 1 µL of the 10 mM stock to 1 mL of culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

    • Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium.

    • Use the working solutions immediately after preparation.

Visualizations

Lrrk2_Inhibitor_DMSO_Solution_Workflow Workflow for Preparing and Using Lrrk2 Inhibitor in DMSO cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use start Start: Lrrk2 Inhibitor Powder & Anhydrous DMSO weigh Weigh Inhibitor start->weigh add_dmso Add DMSO to Desired Concentration weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Visually Check for Complete Dissolution dissolve->check_sol check_sol->dissolve Precipitate Present aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Assay Buffer / Medium thaw->dilute check_dmso Final DMSO < 0.1%? dilute->check_dmso vehicle_control Prepare Vehicle Control (DMSO in Buffer/Medium) dilute->vehicle_control check_dmso->dilute No, adjust dilution run_exp Perform Experiment check_dmso->run_exp Yes vehicle_control->run_exp

Caption: A flowchart outlining the recommended steps for preparing a stable Lrrk2 inhibitor stock solution in DMSO and its subsequent dilution for experimental use.

Troubleshooting_Lrrk2_DMSO_Issues Troubleshooting Common Issues with Lrrk2 Inhibitor in DMSO cluster_precipitate Issue: Precipitation in Stock Solution cluster_inconsistent Issue: Inconsistent Experimental Results issue Problem Encountered precipitate Precipitation Observed issue->precipitate inconsistent Inconsistent Results issue->inconsistent check_storage Verify Storage Temp (-80°C preferred) precipitate->check_storage check_conc Is Concentration Too High? precipitate->check_conc warm_dissolve Gently Warm (37°C) & Vortex/Sonicate precipitate->warm_dissolve consider_lower_conc Action: Prepare a Lower Concentration Stock check_conc->consider_lower_conc use_fresh Use Immediately After Re-dissolving warm_dissolve->use_fresh check_final_dmso Verify Final DMSO Conc. (< 0.1%) inconsistent->check_final_dmso check_solution_age Using Freshly Prepared Working Solutions? inconsistent->check_solution_age check_aliquots Using a Fresh Stock Aliquot? inconsistent->check_aliquots run_vehicle Action: Always Run Vehicle Control check_final_dmso->run_vehicle prepare_fresh_working Action: Prepare Fresh Dilutions for Each Experiment check_solution_age->prepare_fresh_working use_new_aliquot Action: Thaw a New Stock Aliquot check_aliquots->use_new_aliquot

Caption: A troubleshooting guide for addressing common problems such as precipitation and inconsistent results when working with Lrrk2 inhibitors dissolved in DMSO.

References

Technical Support Center: Lrrk2-IN-5 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Lrrk2-IN-5 and other LRRK2 kinase inhibitors. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Pathogenic mutations in the LRRK2 gene, such as G2019S, can lead to increased kinase activity, which is implicated in both familial and sporadic cases of Parkinson's disease.[1][2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.[4][5] This inhibition is thought to mitigate the neurotoxic effects associated with hyperactive LRRK2.[6]

Q2: What are the common in vivo models used to study LRRK2 inhibitors?

Researchers commonly use transgenic mouse models that overexpress human LRRK2 with pathogenic mutations like G2019S. Knock-in models, where the mutation is introduced into the endogenous mouse Lrrk2 gene, are also utilized to study the effects of these inhibitors under more physiologically relevant conditions.[7][8] Additionally, viral vector-based models, such as those using adeno-associated virus (AAV) or herpes simplex virus (HSV), can be employed to express mutant LRRK2 in specific brain regions.[6]

Q3: How is target engagement of LRRK2 inhibitors assessed in vivo?

Target engagement is typically assessed by measuring the phosphorylation status of LRRK2 itself or its downstream substrates. A common biomarker is the dephosphorylation of LRRK2 at serine 935 (pS935).[8][9] More recently, the phosphorylation of Rab GTPases, such as Rab10, has emerged as a robust and direct readout of LRRK2 kinase activity in vivo.[10][11] These can be measured in brain and peripheral tissues by techniques like Western blotting or ELISA.

Troubleshooting Guides

Formulation and Administration

Q: My this compound formulation is cloudy or precipitates upon preparation. What should I do?

A: Poor solubility is a common challenge with many small molecule inhibitors. Here are some troubleshooting steps:

  • Vehicle Selection: Ensure you are using an appropriate vehicle. For LRRK2 inhibitors, common vehicles for intraperitoneal (i.p.) or oral (p.o.) administration include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • A suspension in 0.5% methylcellulose with 0.2% Tween-80.

  • Sonication and Heating: Gentle warming and sonication can help dissolve the compound. However, be cautious with temperature as it may affect compound stability.

  • pH Adjustment: The pH of the formulation can significantly impact solubility. You may need to adjust the pH, but ensure it remains within a physiologically tolerable range for your animal model.

  • Fresh Preparation: Prepare the formulation fresh before each use, as some compounds can precipitate out of solution over time.

Q: I am observing signs of irritation or distress in my animals after injection. What could be the cause?

A: This could be due to the formulation or the injection procedure itself.

  • Vehicle Toxicity: Some vehicles, especially at high concentrations of DMSO, can cause local irritation or systemic toxicity. Consider reducing the percentage of DMSO or trying an alternative vehicle.

  • Incorrect pH: An extreme pH of the formulation can cause pain and tissue damage at the injection site. Aim for a pH close to neutral (7.4).

  • Injection Volume and Speed: Ensure the injection volume is appropriate for the size of the animal and that the injection is administered slowly to prevent tissue damage. For mice, a typical i.p. injection volume is 10 µL/g of body weight.

Pharmacokinetics and Brain Penetration

Q: I am not observing a significant effect of this compound in the brain. What are the possible reasons?

A: Lack of efficacy in the central nervous system (CNS) can be due to several factors:

  • Poor Blood-Brain Barrier (BBB) Penetration: Not all LRRK2 inhibitors have good BBB penetration.[5] You may need to confirm the brain penetrance of this compound. If it is low, you might consider a different inhibitor with known CNS activity or a different route of administration, such as intracerebroventricular (ICV) injection, though this is more invasive.

  • Insufficient Dosing: The dose might be too low to achieve a therapeutic concentration in the brain. A dose-response study is recommended to determine the optimal dose. For some brain-penetrant LRRK2 inhibitors, doses as high as 50-100 mg/kg have been used.[9]

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared from circulation. Check the pharmacokinetic profile of the inhibitor. A different dosing schedule (e.g., twice daily) may be necessary to maintain adequate exposure.

Q: How can I confirm that my Lrrk2 inhibitor is reaching the brain?

A: You can perform a pharmacokinetic study:

  • Administer the compound to a cohort of animals.

  • At various time points post-administration, collect blood and brain tissue.

  • Extract the compound from the plasma and brain homogenates.

  • Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • This will allow you to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and the brain-to-plasma ratio.

Target Engagement and Efficacy

Q: I have confirmed brain exposure, but I am still not seeing a reduction in pLRRK2 or pRab10.

A: This suggests an issue with target engagement at the cellular level.

  • Dose and Time Course: The dose may still be insufficient to inhibit LRRK2 kinase activity in the brain, or you may be collecting tissues at a suboptimal time point. Conduct a time-course experiment to determine the peak of target inhibition.

  • Assay Sensitivity: Ensure your Western blot or ELISA is sensitive enough to detect changes in phosphorylation. Optimize your antibody concentrations and blocking conditions.

  • Compound Stability: The compound may be unstable in vivo and degrade before it can effectively inhibit LRRK2. While in vitro stability data is useful, it doesn't always predict in vivo stability.

Q: I am observing off-target effects or toxicity. How can I mitigate this?

A: Off-target effects are a concern with kinase inhibitors.

  • Selectivity Profiling: Review the kinase selectivity profile of this compound. If it inhibits other kinases at similar concentrations, this could explain the off-target effects.

  • Dose Reduction: Lowering the dose may reduce off-target effects while still maintaining sufficient on-target activity.

  • On-Target Toxicity: Be aware of potential on-target toxicities. For some LRRK2 inhibitors, long-term administration has been associated with changes in the lung and kidney, similar to what is observed in LRRK2 knockout animals.[12][13] Careful monitoring of animal health and histopathological analysis of peripheral organs is recommended for chronic studies.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected LRRK2 Inhibitors

CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Reference
Lrrk2-IN-1136[14]
HG-10-102-01PotentPotent[9]
MLi-2--[7]
GNE-7915--[4]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of Selected LRRK2 Inhibitors

CompoundAnimal ModelRouteDoseBrain PenetrantKey PD FindingReference
HG-10-102-01Mousei.p.50 mg/kgYesInhibition of Ser910/935 phosphorylation in the brain.[9]
MLi-2Mousep.o. (diet)10-60 mg/kg/dayYesReverses G2019S-dependent effects on tau pathology.[7]
A new G2019S selective inhibitorMouse (G2019S KI)p.o.30 mg/kgYesFull inhibition of pS935 LRRK2 in the brain.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex or sonicate until the powder is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume. Mix thoroughly.

  • Add sterile saline to bring the solution to the final desired volume. The final concentration of saline will be 45%.

  • Vortex the solution until it is clear and homogenous.

  • Prepare the formulation fresh on the day of injection.

Protocol 2: Assessment of LRRK2 Target Engagement in Mouse Brain

Materials:

  • Treated and control mouse brains

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.

  • Homogenize the tissue in ice-cold RIPA buffer containing phosphatase and protease inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Effects G2019S_Mutation G2019S Mutation LRRK2 LRRK2 Kinase G2019S_Mutation->LRRK2 Increases Activity Other_Mutations Other Mutations (e.g., R1441C/G) Other_Mutations->LRRK2 Increases Activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2 Inhibits Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Vesicular_Trafficking->Autophagy_Dysfunction Neuronal_Toxicity Neuronal Toxicity Autophagy_Dysfunction->Neuronal_Toxicity

Caption: LRRK2 signaling pathway and point of intervention for this compound.

Experimental_Workflow A 1. Compound Formulation (this compound in appropriate vehicle) B 2. Animal Dosing (e.g., i.p. or p.o. in mouse model) A->B C 3. Time-Course & Dose-Response (Establish optimal parameters) B->C D 4. Tissue Collection (Brain, plasma, peripheral organs) C->D E 5. Pharmacokinetic Analysis (LC-MS/MS for drug concentration) D->E F 6. Pharmacodynamic Analysis (Western blot for pLRRK2, pRab10) D->F G 7. Efficacy/Toxicity Assessment (Behavioral tests, histopathology) D->G H 8. Data Analysis & Interpretation E->H F->H G->H

Caption: General experimental workflow for in vivo studies with LRRK2 inhibitors.

Troubleshooting_Tree Start Problem: No in vivo efficacy Q1 Is the compound reaching the brain? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there target engagement (e.g., pLRRK2 reduction)? A1_Yes->Q2 Sol1 Solution: - Check BBB penetration data - Perform PK study - Consider alternative inhibitor or route of administration A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the animal model appropriate? A2_Yes->Q3 Sol2 Solution: - Increase dose - Optimize time point for tissue collection - Check assay sensitivity - Assess compound stability A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Problem Resolved A3_Yes->End Sol3 Solution: - Verify genotype of animals - Ensure pathology develops as expected - Consider a different model A3_No->Sol3

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

Technical Support Center: LRRK2 Inhibitor Cytotoxicity Assessment in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of LRRK2 inhibitors, with a focus on Lrrk2-IN-5, in the SH-SY5Y human neuroblastoma cell line.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of LRRK2 inhibitors on SH-SY5Y cells?

A1: The cytotoxic effects of LRRK2 inhibitors can vary. While some studies on LRRK2 inhibitors like GSK2578215A have shown cytotoxic effects at certain concentrations, others have focused on different cellular outcomes like the induction of protective autophagy.[1] Overexpression of mutant LRRK2, which often has increased kinase activity, has been shown to induce apoptosis and cell death in SH-SY5Y cells.[2][3] Therefore, it is crucial to perform a dose-response experiment to determine the specific cytotoxic profile of this compound.

Q2: What are the common assays to measure this compound cytotoxicity in SH-SY5Y cells?

A2: Commonly used cytotoxicity assays include:

  • MTT or WST-1 Assay: Measures metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[4]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[4]

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in apoptosis.[2]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.

Q3: What is the role of autophagy in LRRK2 inhibitor-treated SH-SY5Y cells?

A3: LRRK2 has been implicated in the regulation of autophagy.[1][5] Inhibition of LRRK2 kinase activity with compounds like GSK2578215A and LRRK2-IN-1 has been shown to induce autophagy in SH-SY5Y cells, which may act as a protective mechanism to remove damaged mitochondria.[1] Expression of the G2019S-LRRK2 mutant in differentiated SH-SY5Y cells has been associated with increased autophagic vacuoles and neurite shortening.[6] Therefore, when assessing the cytotoxicity of this compound, it is beneficial to also monitor autophagic markers (e.g., LC3-II).

Q4: How does LRRK2 inhibition affect mitochondrial function?

A4: LRRK2 is localized to the outer mitochondrial membrane and is involved in regulating mitochondrial function.[5] Inhibition of LRRK2 can lead to mitochondrial fragmentation.[1] Mutant LRRK2 has been linked to mitochondria-dependent apoptosis.[2] Assessing mitochondrial health (e.g., mitochondrial membrane potential) can provide valuable insights into the mechanism of this compound cytotoxicity.

Troubleshooting Guides

Problem 1: High background or inconsistent results in the MTT/WST-1 assay.
Possible Cause Troubleshooting Step
Contamination (bacterial or fungal) Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Uneven cell seeding Ensure a single-cell suspension before seeding. Pipette gently up and down to mix before plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Variability in incubation times Use a multichannel pipette for adding reagents and stopping the reaction. Ensure consistent incubation times across all wells.
Phenol red interference Use phenol red-free medium for the assay, as it can interfere with absorbance readings.
Precipitation of formazan crystals Ensure complete solubilization of formazan crystals by proper mixing and incubation.
Problem 2: No significant cell death observed even at high concentrations of this compound.
Possible Cause Troubleshooting Step
This compound is not cytotoxic at the tested concentrations/time points Extend the treatment duration (e.g., 48h, 72h). Increase the concentration range of the inhibitor. Consider that the primary effect of the inhibitor may not be overt cytotoxicity but rather other cellular processes like autophagy or changes in neurite morphology.[6]
SH-SY5Y cells are resistant to the compound Use a positive control known to induce cell death in SH-SY5Y cells (e.g., staurosporine) to validate the assay.
Incorrect assay for the mechanism of cell death If the compound induces apoptosis, an LDH assay (measuring necrosis) might not be sensitive enough. Use an apoptosis-specific assay like caspase activity or TUNEL.
Compound instability Prepare fresh solutions of this compound for each experiment. Check the recommended storage conditions.
Problem 3: Discrepancies between different cytotoxicity assays.
Possible Cause Troubleshooting Step
Different assays measure different cellular events An MTT assay measures metabolic activity, which can be affected without immediate cell death. An LDH assay measures membrane integrity loss (necrosis). Apoptosis assays measure specific apoptotic events. It is normal to see different kinetics and sensitivities.
Timing of the assay Apoptotic events (caspase activation) often precede loss of membrane integrity (LDH release). Perform a time-course experiment to capture the optimal window for each assay.
Cellular compensation mechanisms Cells might activate pro-survival pathways, like autophagy, which could delay cell death.[1] Correlate cytotoxicity data with markers for other relevant pathways.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

  • Differentiation (optional, for a more neuron-like phenotype): To differentiate, reduce the serum concentration to 1-2% and add 10 µM retinoic acid to the culture medium.[7] Replace the medium every 2-3 days for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.[6]

MTT Cytotoxicity Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24h, 48h).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Assay Reagent Addition: Add the caspase-3/7 reagent (containing a luminogenic substrate) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture Culture SH-SY5Y Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Viability Assays (MTT, WST-1) Treat->Viability Apoptosis Apoptosis Assays (Caspase, TUNEL, Annexin V) Treat->Apoptosis Necrosis Necrosis Assay (LDH Release) Treat->Necrosis Analyze Analyze Data & Determine IC50 Viability->Analyze Apoptosis->Analyze Necrosis->Analyze

Caption: Experimental workflow for assessing this compound cytotoxicity in SH-SY5Y cells.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Pathways GrowthFactors Growth Factors (e.g., BDNF) LRRK2 LRRK2 GrowthFactors->LRRK2 MAPK MAPK Pathway LRRK2->MAPK Autophagy Autophagy Regulation LRRK2->Autophagy Mitochondria Mitochondrial Function LRRK2->Mitochondria Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton Vesicle Vesicular Trafficking LRRK2->Vesicle Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2 Troubleshooting_Guide decision decision outcome outcome start Inconsistent/Unexpected Cytotoxicity Results q1 Are positive/negative controls working? start->q1 s1 Check assay protocol, reagent stability, and instrument settings. q1->s1 No q2 Is cell morphology and confluency consistent? q1->q2 Yes s2 Review cell seeding protocol. Check for contamination. q2->s2 No q3 Is the inhibitor soluble and stable? q2->q3 Yes s3 Prepare fresh inhibitor stocks. Check for precipitation. q3->s3 No end_node Consider alternative assays or time points. q3->end_node Yes

References

Technical Support Center: Lrrk2-IN-5 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Lrrk2-IN-5 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, orally active inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by inhibiting the autophosphorylation of LRRK2 at key sites such as Serine 935 (S935) and Serine 1292 (S1292).[1] It exhibits greater potency for the G2019S mutant of LRRK2, a common mutation associated with Parkinson's disease, compared to the wild-type (WT) enzyme.[1][2]

Q2: What are the typical IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay conditions and the form of the LRRK2 enzyme used. The table below summarizes reported IC50 values.

EnzymeIC50Reference
LRRK2 G2019S1.2 µM[1][2]
LRRK2 WT16 µM[1][2]

Q3: Which assay formats are suitable for use with this compound?

A3: this compound can be used in a variety of in vitro and cellular kinase assay formats designed to measure LRRK2 activity. These include, but are not limited to:

  • LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based binding assay.

  • ADP-Glo™ Kinase Assay: A luminescent assay that quantifies ADP production.[3][4]

  • TR-FRET Cellular Assays: Measures phosphorylation of LRRK2 or its substrates in a cellular context.[5]

  • Proximity Ligation Assay (PLA): A highly sensitive method to detect LRRK2 autophosphorylation in situ.[6][7]

  • Radiometric Assays: Traditional filter-binding assays using radiolabeled ATP.[8]

Q4: What are the most common sources of variability in LRRK2 kinase assays?

A4: Variability in LRRK2 kinase assays can arise from several factors:

  • Enzyme Quality and Concentration: Purity, activity, and concentration of the recombinant LRRK2 enzyme are critical.

  • Substrate Concentration: The concentration of the peptide substrate (e.g., LRRKtide) and ATP can significantly impact results.[9]

  • Assay Buffer Components: pH, ionic strength, and the presence of detergents or additives like DTT and BSA can influence enzyme activity.[3]

  • Incubation Time and Temperature: Consistent incubation times and temperatures are crucial for reproducible results.

  • Plate Type and Pipetting Accuracy: Use of appropriate low-volume plates and precise pipetting are essential, especially in high-throughput screening.

  • Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate potency measurements.

  • Cellular Assay Variables: For cellular assays, cell density, passage number, and inhibitor incubation time can all contribute to variability.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound kinase assays.

ProblemPossible Cause(s)Recommended Solution(s)
High well-to-well variability Inaccurate pipetting, especially with small volumes.Calibrate pipettes regularly. Use a multichannel pipette for additions where possible. Consider using an acoustic dispenser for compound addition.
Inconsistent mixing of reagents in wells.Mix gently after each reagent addition by pipetting up and down or using a plate shaker.
Edge effects on the assay plate.Avoid using the outer wells of the plate. Fill outer wells with buffer or media to maintain a humid environment.
Low signal or no enzyme activity Inactive LRRK2 enzyme.Use a freshly thawed aliquot of enzyme. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a known potent inhibitor as a positive control.
Incorrect ATP concentration.Determine the optimal ATP concentration for your assay, typically at or near the Km for ATP.
Sub-optimal assay buffer conditions.Ensure the buffer pH is correct and that all necessary components (e.g., MgCl2, DTT) are present at the correct concentrations.
Inconsistent IC50 values for this compound Inhibitor precipitation.Prepare fresh dilutions of this compound. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme.
Variation in enzyme or substrate concentration between assays.Use the same batch and concentration of enzyme and substrate for all related experiments.
Different incubation times.Strictly adhere to the optimized incubation time for the kinase reaction and inhibitor pre-incubation.
High background signal Non-specific binding of detection reagents.Increase the number of wash steps. Optimize the concentration of detection antibodies.
Contaminated reagents.Use fresh, high-quality reagents and sterile technique.

Experimental Protocols

Below are detailed methodologies for two common types of LRRK2 kinase assays.

In Vitro LRRK2 Kinase Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • LRRK2 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[3]

    • This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in LRRK2 Kinase Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

    • Enzyme Preparation: Dilute recombinant LRRK2 (WT or G2019S) in LRRK2 Kinase Buffer to the desired final concentration (e.g., 25 ng per reaction).

    • Substrate/ATP Mix: Prepare a solution of LRRKtide peptide substrate and ATP in LRRK2 Kinase Buffer. The final concentrations will need to be optimized for your specific assay conditions (e.g., 0.2 µg/µL LRRKtide, 10 µM ATP).[3]

  • Assay Procedure:

    • Add 1 µL of the this compound dilution or DMSO control to the appropriate wells of a 384-well plate.

    • Add 2 µL of the diluted LRRK2 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

    • Incubate for 60-120 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Cellular LRRK2 Autophosphorylation Assay (TR-FRET)

This protocol is for a 384-well plate format using cells overexpressing LRRK2.

  • Cell Culture and Plating:

    • Culture cells (e.g., HEK293) expressing tagged LRRK2 (WT or G2019S).

    • Plate cells into a 384-well assay plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a dilution series of this compound in cell culture medium.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 60-90 minutes at 37°C.[5]

  • Cell Lysis and Detection:

    • Prepare a lysis buffer containing protease and phosphatase inhibitors and the TR-FRET detection antibodies (e.g., a terbium-labeled anti-LRRK2 antibody and a fluorescently-labeled anti-phospho-S935 LRRK2 antibody).

    • Add the complete lysis buffer directly to the wells containing the treated cells.

    • Incubate for 2 hours at room temperature in the dark.[5]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.

    • Calculate the TR-FRET ratio to determine the extent of LRRK2 S935 phosphorylation.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 Kinase GTP_GDP->LRRK2 Activates pLRRK2 pLRRK2 (S935/S1292) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Lrrk2_IN_5 This compound Lrrk2_IN_5->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

LRRK2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, ATP Add_Enzyme Add LRRK2 Enzyme Reagent_Prep->Add_Enzyme Inhibitor_Dilution Prepare this compound Serial Dilution Add_Inhibitor Add this compound/ DMSO to Plate Inhibitor_Dilution->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Start_Reaction Add Substrate/ATP Mix Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (Kinase Reaction) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal Incubate_Reaction->Stop_Reaction Data_Analysis Analyze Data and Calculate IC50 Stop_Reaction->Data_Analysis

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting Logic for this compound Assays

Troubleshooting_LRRK2_Assay Start High Variability or Inconsistent Results? Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Yes Check_Reagents Assess Reagent Quality (Enzyme, ATP, Substrate) Start->Check_Reagents Yes Check_Inhibitor Verify this compound Solubility and Dilutions Start->Check_Inhibitor Yes Check_Conditions Confirm Assay Conditions (Time, Temp, Buffer) Start->Check_Conditions Yes Optimize_Assay Re-optimize Assay Parameters (e.g., Enzyme Concentration) Check_Pipetting->Optimize_Assay Check_Reagents->Optimize_Assay Check_Inhibitor->Optimize_Assay Check_Conditions->Optimize_Assay Resolved Issue Resolved Optimize_Assay->Resolved Successful Contact_Support Contact Technical Support Optimize_Assay->Contact_Support Unsuccessful

Caption: A decision tree for troubleshooting this compound kinase assays.

References

Interpreting unexpected results with Lrrk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lrrk2-IN-5, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This resource is intended for scientists and drug development professionals to help interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of the LRRK2 kinase.[1] Its primary mechanism of action is the inhibition of the kinase activity of LRRK2, which prevents the phosphorylation of its downstream substrates. A common mutant form of LRRK2 associated with Parkinson's disease, G2019S, exhibits increased kinase activity, and this compound is particularly effective at inhibiting this mutant.[1][2]

Q2: What are the expected effects of this compound treatment in a cellular context?

Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of LRRK2 substrates. Key biomarkers for assessing LRRK2 kinase activity in cells include the phosphorylation of LRRK2 itself at serine 935 (pSer935) and serine 1292 (pSer1292), and the phosphorylation of its substrate Rab10 at threonine 73 (pThr73 Rab10).[1][3][4] Inhibition of LRRK2 kinase activity by compounds like this compound has been shown to cause dephosphorylation at Ser910 and Ser935, leading to the dissociation of 14-3-3 proteins and subsequent changes in LRRK2 localization, often resulting in the formation of filamentous aggregates or "skein-like" structures.[5]

Q3: What are the recommended working concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific LRRK2 variant being studied. As a starting point, refer to the IC50 values in the table below. For cellular assays, a concentration range of 100 nM to 1 µM is often a reasonable starting point for wild-type LRRK2, while lower concentrations may be effective for the G2019S mutant. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Quantitative Data Summary

Table 1: this compound Inhibitory Activity

TargetIC50
G2019S LRRK21.2 µM
Wild-Type LRRK216 µM

Data sourced from MedchemExpress datasheet for this compound.[1]

Table 2: Related LRRK2 Inhibitor (LRRK2-IN-1) Activity

TargetIC50
G2019S LRRK26 nM
Wild-Type LRRK213 nM

Data for the related inhibitor LRRK2-IN-1 is provided for comparative purposes.[6]

Troubleshooting Guide

Issue 1: No change in pRab10 levels after this compound treatment.

Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Time.

  • Recommendation: Perform a dose-response and time-course experiment. Start with a broader range of concentrations (e.g., 10 nM to 10 µM) and vary the treatment duration (e.g., 1, 4, 8, and 24 hours).

Possible Cause 2: Low LRRK2 Expression or Activity in the Cellular Model.

  • Recommendation: Confirm LRRK2 expression in your cell line by Western blot. Some cell lines may have very low endogenous LRRK2 levels. Consider using a cell line known to express higher levels of LRRK2, such as A549 cells, or primary cells like astrocytes and microglia, which show robust LRRK2 activity.[7] Overexpression of wild-type or mutant LRRK2 can also be an option.

Possible Cause 3: High Variability in pRab10 Signal.

  • Recommendation: Be aware that pRab10 levels can show significant within- and between-subject variability, especially in peripheral blood mononuclear cells (PBMCs).[8] It is crucial to include multiple biological replicates and appropriate controls. When possible, analyze pRab10 levels relative to an individual's baseline.[8]

Possible Cause 4: Antibody Issues.

  • Recommendation: Validate your pRab10 antibody. A key control is to treat cells with a well-characterized LRRK2 inhibitor, like MLi-2, to confirm that the antibody detects a decrease in the specific band.[9]

Issue 2: Unexpected decrease in total LRRK2 protein levels after this compound treatment.

Possible Cause 1: Inhibitor-Induced LRRK2 Destabilization and Degradation.

  • This is an expected outcome of potent LRRK2 kinase inhibition. Pharmacological inhibition of LRRK2 leads to its dephosphorylation at sites like Ser935, which in turn can lead to ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[6][10] This effect is often observed after longer treatment durations (e.g., starting from 8 hours).[10]

  • Recommendation: If you are aiming to study the acute effects of kinase inhibition without protein degradation, use shorter treatment times (e.g., 1-2 hours). If you are investigating the long-term consequences of LRRK2 inhibition, this observation is a key part of the inhibitor's mechanism of action.

Issue 3: Formation of intracellular aggregates after this compound treatment.

Possible Cause 1: Altered LRRK2 Localization due to Kinase Inhibition.

  • This is a known phenomenon. As mentioned in FAQ 2, inhibition of LRRK2 kinase activity disrupts its interaction with 14-3-3 proteins, leading to a change in its subcellular localization and the formation of filamentous aggregates.[5]

  • Recommendation: This can be visualized using immunofluorescence microscopy. If this effect is undesirable for your experiment, you may need to reconsider the experimental design or the specific question being addressed.

Issue 4: Discrepancy between cellular and in vitro kinase assay results.

Possible Cause 1: Cellular Factors Influencing LRRK2 Activity.

  • Recommendation: LRRK2 activity in cells is regulated by various factors, including its localization, interaction with other proteins, and the cellular signaling environment.[11] In vitro kinase assays with purified protein may not fully recapitulate this complexity. Cellular assays, such as monitoring pRab10 levels, provide a more physiologically relevant measure of LRRK2 kinase activity.[12]

Experimental Protocols

Western Blotting for pSer935 LRRK2 and pRab10

This protocol is adapted from established methods for detecting LRRK2 pathway components.[9][13][14]

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 10-30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Sample Preparation:

    • Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an appropriate percentage SDS-PAGE gel (a precast 4-12% gel is often suitable).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSer935 LRRK2, total LRRK2, pRab10, total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for an in vitro kinase assay.[15][16][17]

  • Reaction Setup:

    • Prepare a reaction mix containing kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4), recombinant LRRK2 protein (wild-type or mutant), and the substrate (e.g., a model peptide like LRRKtide or a protein substrate like MBP).

    • Add this compound or DMSO vehicle control at the desired concentrations.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution containing ATP and MgCl2. For radiometric assays, [γ-32P] ATP is included.

    • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding Laemmli sample buffer (for SDS-PAGE analysis) or an appropriate stop solution for other detection methods.

    • For radiometric assays, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.

    • For non-radiometric assays, such as those using luminescence (e.g., ADP-Glo™), follow the manufacturer's instructions for detection.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor in a cellular context.[18][19][20]

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control for a specified time to allow for target binding.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing or other methods that do not use detergents.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, aggregated protein by centrifugation.

  • Detection:

    • Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or other sensitive detection methods like ELISA.

  • Data Analysis:

    • Plot the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) pS935 pS910/pS935 LRRK2_Inactive->pS935 Phosphorylation LRRK2_Active->pS935 Autophosphorylation (e.g., pS1292) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates GTP GTP Binding GTP->LRRK2_Active Activates Mutations Pathogenic Mutations (e.g., G2019S) Mutations->LRRK2_Active Activates 14-3-3 14-3-3 Proteins 14-3-3->LRRK2_Inactive Maintains Cytosolic Localization pS935->14-3-3 Binding pRab_GTPases Phosphorylated Rab GTPases (pRab10) Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Modulation of Autophagy pRab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Homeostasis pRab_GTPases->Mitochondrial_Function Lrrk2_IN_5 This compound Lrrk2_IN_5->LRRK2_Active Inhibits Lrrk2_IN_5->pS935 Leads to Dephosphorylation

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Concentration Is inhibitor concentration and treatment time optimal? Start->Check_Concentration Check_Expression Is LRRK2 expressed and active in the cellular model? Check_Concentration->Check_Expression Yes Dose_Response Perform dose-response and time-course experiments Check_Concentration->Dose_Response No Check_Protein_Levels Is total LRRK2 protein level decreased? Check_Expression->Check_Protein_Levels Yes Validate_Model Validate LRRK2 expression/activity (e.g., Western blot, positive controls) Check_Expression->Validate_Model No Check_Aggregates Are intracellular aggregates observed? Check_Protein_Levels->Check_Aggregates No Expected_Degradation Expected outcome: Inhibitor-induced destabilization and degradation Check_Protein_Levels->Expected_Degradation Yes Expected_Localization Expected outcome: Inhibitor-induced change in localization Check_Aggregates->Expected_Localization Yes Consult_Literature Consult literature for cell-type specific effects Check_Aggregates->Consult_Literature No Re-evaluate Re-evaluate hypothesis or experimental design Dose_Response->Re-evaluate Validate_Model->Re-evaluate Expected_Degradation->Re-evaluate Expected_Localization->Re-evaluate Consult_Literature->Re-evaluate

Caption: Troubleshooting Decision Tree for this compound Experiments.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_interpretation Data Interpretation Cell_Seeding Seed Cells Treatment Treat with this compound (Dose-Response/Time-Course) Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis CETSA CETSA (Target Engagement) Treatment->CETSA Microscopy Immunofluorescence (LRRK2 Localization) Treatment->Microscopy Western_Blot Western Blot (pLRRK2, LRRK2, pRab10, Rab10) Lysis->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Compare_Results Compare with Expected Outcomes and Literature CETSA->Compare_Results Microscopy->Compare_Results Kinase_Assay In Vitro Kinase Assay (Direct Inhibition) IC50_Calculation Calculate IC50 Values Kinase_Assay->IC50_Calculation Recombinant_Protein Recombinant LRRK2 Recombinant_Protein->Kinase_Assay Quantification->Compare_Results IC50_Calculation->Compare_Results

Caption: General Experimental Workflow for Characterizing this compound Effects.

References

Validation & Comparative

A Comparative Guide to the Brain Penetrance of LRRK2 Inhibitors: GNE-7915 vs. LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease. The efficacy of LRRK2 inhibitors in the central nervous system (CNS) is critically dependent on their ability to cross the blood-brain barrier (BBB). This guide provides an objective comparison of the brain penetrance of two prominent LRRK2 inhibitors, GNE-7915 and LRRK2-IN-1, supported by experimental data.

Quantitative Data Summary

The following table summarizes the available quantitative data on the brain penetrance of GNE-7915 and LRRK2-IN-1. It is important to note that direct comparative studies under identical experimental conditions are limited.

ParameterGNE-7915LRRK2-IN-1SpeciesAdministrationSource
Unbound CSF/Plasma Ratio 0.6Not ReportedRat0.5 mg/kg, i.v.[1]
Brain/Plasma Ratio (Total) ~10.33MouseNot Specified[2][3]
In Vivo Brain Target Engagement Yes (Significant reduction in pLRRK2)No (at 100 mg/kg) / Yes (radiolabeled uptake)Mouse50 mg/kg, i.p. / Not Specified[3][4]

Experimental Methodologies

In Vivo Brain Penetrance Assessment in Rodents

A general protocol for determining the brain penetrance of a compound in rodents involves the following key steps. Specific details may vary between studies.

  • Animal Models: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.

  • Compound Administration: The test compound is formulated in a suitable vehicle and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose.

  • Sample Collection: At predetermined time points post-administration, blood samples are collected (e.g., via cardiac puncture) and brains are harvested following perfusion with saline to remove blood from the cerebral vasculature.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentrations of the compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fractions of the compound in plasma (fu,p) and brain tissue (fu,brain) are determined in vitro using methods like equilibrium dialysis. Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,brain).

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[5] The LRRK2 protein is a kinase that phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[3][6][7] This phosphorylation event can impact various cellular processes, including autophagy, endosomal trafficking, and synaptic function.[7]

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase pRabGTPases Phosphorylated Rab GTPases LRRK2->pRabGTPases Phosphorylation RabGTPases Rab GTPases (e.g., Rab8, Rab10) RabGTPases->pRabGTPases VesicularTrafficking Vesicular Trafficking pRabGTPases->VesicularTrafficking Autophagy Autophagy pRabGTPases->Autophagy SynapticFunction Synaptic Function pRabGTPases->SynapticFunction CellularProcesses Altered Cellular Processes VesicularTrafficking->CellularProcesses Autophagy->CellularProcesses SynapticFunction->CellularProcesses Brain_Penetrance_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation CompoundAdmin Compound Administration (i.v. or i.p.) BloodSample Blood Collection CompoundAdmin->BloodSample BrainHarvest Brain Harvesting (after perfusion) CompoundAdmin->BrainHarvest PlasmaPrep Plasma Preparation BloodSample->PlasmaPrep BrainHomogen Brain Homogenization BrainHarvest->BrainHomogen LCMS LC-MS/MS Analysis PlasmaPrep->LCMS BrainHomogen->LCMS Kp_Calc Calculate Brain/Plasma Ratio (Kp) LCMS->Kp_Calc Kpuu_Calc Calculate Unbound Ratio (Kp,uu) Kp_Calc->Kpuu_Calc fu_Determination Determine Unbound Fractions (fu,p and fu,brain) fu_Determination->Kpuu_Calc

References

Lrrk2-IN-5 Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. The G2019S mutation in the LRRK2 gene is the most common genetic cause of Parkinson's, leading to increased kinase activity. This has spurred the development of numerous LRRK2 inhibitors. This guide provides a comparative overview of the pre-clinical efficacy of Lrrk2-IN-5 and other notable LRRK2 inhibitors, with a focus on their performance in animal models.

Comparative Efficacy of LRRK2 Inhibitors in Animal Models

The following tables summarize the available quantitative data on the efficacy of this compound and other key LRRK2 inhibitors in various animal models of Parkinson's disease.

Table 1: In Vivo Target Engagement of LRRK2 Inhibitors

InhibitorAnimal ModelDose and RouteDuration% Inhibition of pS935-LRRK2 (Brain)Citation
MLi-2 G2019S LRRK2 Knock-in Mice60 mg/kg/day in diet10 weeks>90%[1]
GNE-7915 BAC hLRRK2 G2019S Tg MiceNot specifiedNot specifiedDose-dependent inhibition[2]
PF-06447475 Wild-type and G2019S-LRRK2 ratsNot specified4 weeksNot specified[3]

Table 2: Neuroprotective Effects of LRRK2 Inhibitors

InhibitorAnimal ModelPathological InsultEfficacy Endpoint% NeuroprotectionCitation
MLi-2 Mouse Photothrombotic Stroke ModelPhotothrombosisInfarct Volume Reduction~33%[4][5]
GNE-7915 Not specifiedNot specifiedNot specifiedNot specified
This compound Not specifiedNot specifiedNot specifiedNot specified

Table 3: Effects of LRRK2 Inhibitors on α-Synuclein Pathology

InhibitorAnimal Modelα-Synuclein ModelEfficacy EndpointOutcomeCitation
MLi-2 Wild-type miceα-synuclein PFFspS129 α-synuclein accumulationNo significant reduction[6]
GNE-7915 Not specifiedNot specifiedNot specifiedNot specified
This compound Not specifiedNot specifiedNot specifiedNot specified

Table 4: Behavioral Outcomes with LRRK2 Inhibitors

InhibitorAnimal ModelBehavioral TestOutcomeCitation
MLi-2 Mouse Photothrombotic Stroke ModelNeurological Deficit ScoreSignificant improvement[5]
GNE-7915 Not specifiedNot specifiedNot specified
This compound Not specifiedNot specifiedNot specified

Experimental Protocols

1. Animal Models

  • LRRK2 G2019S Knock-in Mice: These mice carry a G2019S mutation in the endogenous mouse Lrrk2 gene, providing a physiologically relevant model to study the effects of this mutation.[7]

  • BAC hLRRK2 G2019S Transgenic Mice: These mice express the human LRRK2 gene with the G2019S mutation under the control of its native promoter contained within a bacterial artificial chromosome (BAC). This often leads to overexpression of the mutant protein.[2][8]

  • α-Synuclein Pre-formed Fibril (PFF) Model: This model involves the stereotactic injection of pre-formed fibrils of α-synuclein into the brain of rodents. This induces the aggregation of endogenous α-synuclein, mimicking a key pathological feature of Parkinson's disease.[6][8]

2. Drug Administration

  • MLi-2: Administered in the diet at a concentration calculated to deliver a dose of 60 mg/kg/day. This method allows for chronic and consistent drug exposure.[1] Alternatively, it can be administered via oral gavage.[4]

  • GNE-7915: Information on the specific dosing and administration for in vivo efficacy studies is not detailed in the provided search results.

3. Efficacy Assessment

  • Immunohistochemistry: Brain sections are stained for markers of LRRK2 activity (e.g., phospho-S935 LRRK2), α-synuclein pathology (e.g., phospho-S129 α-synuclein), and dopaminergic neuron survival (e.g., tyrosine hydroxylase).[6][8]

  • Behavioral Testing: A battery of tests is used to assess motor and non-motor functions.

    • Rotarod Test: Measures motor coordination and balance.[8]

    • Open Field Test: Assesses locomotor activity and anxiety-like behavior.[7]

    • Neurological Deficit Scoring: A graded scale to evaluate neurological function after an ischemic event.[4][5]

  • Biochemical Analysis: Western blotting is used to quantify the levels of total and phosphorylated proteins in brain tissue lysates.[1]

Signaling Pathways and Experimental Workflows

// Nodes LRRK2 [label="LRRK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTPases [label="GTPases\n(e.g., Rab, Rac1, Cdc42)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(e.g., MKK4/7, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Vesicular_Trafficking [label="Vesicular Trafficking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeletal_Dynamics [label="Cytoskeletal Dynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lrrk2_IN_5 [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Inhibitors [label="Other LRRK2 Inhibitors\n(MLi-2, GNE-7915)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LRRK2 -> GTPases [label=" Regulates"]; LRRK2 -> MAPK_Pathway [label=" Interacts with"]; GTPases -> Vesicular_Trafficking; MAPK_Pathway -> Neuronal_Survival; Vesicular_Trafficking -> Autophagy; Autophagy -> Neuronal_Survival; LRRK2 -> Cytoskeletal_Dynamics; Cytoskeletal_Dynamics -> Neuronal_Survival; Lrrk2_IN_5 -> LRRK2 [label=" Inhibits Kinase Activity"]; Other_Inhibitors -> LRRK2 [label=" Inhibits Kinase Activity"]; } .dot Caption: LRRK2 Signaling Pathway and Points of Inhibition.

// Nodes Animal_Model [label="Select Animal Model\n(e.g., LRRK2 G2019S Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathology_Induction [label="Induce Pathology (optional)\n(e.g., α-synuclein PFFs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor_Treatment [label="Administer LRRK2 Inhibitor\n(e.g., this compound, MLi-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Behavioral Assessment\n(Rotarod, Open Field)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Collection [label="Tissue Collection\n(Brain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological_Analysis [label="Histological Analysis\n(IHC for pS129, TH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Analysis\n(Western Blot for pS935)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Pathology_Induction; Pathology_Induction -> Inhibitor_Treatment; Animal_Model -> Inhibitor_Treatment; Inhibitor_Treatment -> Behavioral_Testing; Behavioral_Testing -> Tissue_Collection; Tissue_Collection -> Histological_Analysis; Tissue_Collection -> Biochemical_Analysis; } .dot Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Discussion and Future Directions

The development of potent and selective LRRK2 inhibitors represents a promising therapeutic strategy for Parkinson's disease. While inhibitors like MLi-2 have demonstrated clear target engagement and neuroprotective effects in certain animal models, the available data for this compound in vivo is less comprehensive. Direct comparative studies are crucial to objectively evaluate the relative efficacy and therapeutic potential of different LRRK2 inhibitors.

Future research should focus on:

  • Head-to-head comparisons of this compound with newer generation inhibitors in robust animal models of Parkinson's disease.

  • Quantitative assessment of neuroprotection, reduction of α-synuclein pathology, and improvement in behavioral deficits for this compound.

  • Elucidation of the detailed pharmacokinetic and pharmacodynamic properties of this compound in vivo to optimize dosing and treatment regimens.

By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound and other LRRK2 inhibitors for the treatment of Parkinson's disease.

References

Lrrk2-IN-1: A Comparative Guide for LRRK2 Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. Validating the on-target effects of LRRK2 inhibitors is crucial for advancing drug discovery programs. This guide provides a comparative analysis of Lrrk2-IN-1, a widely used tool compound, with other common LRRK2 inhibitors, supported by experimental data and detailed protocols. As "Lrrk2-IN-5" is not a recognized compound in the scientific literature, this guide will focus on the well-characterized and structurally similar tool compound, LRRK2-IN-1 .

Comparative Analysis of LRRK2 Inhibitors

The selection of an appropriate tool compound is critical for validating LRRK2 as a therapeutic target. This section compares the biochemical and cellular potency, as well as the kinase selectivity of LRRK2-IN-1 against other commonly used LRRK2 inhibitors: GNE-7915, GSK2578215A, and MLi-2.

Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against wild-type (WT) and the common G2019S mutant of LRRK2 in both biochemical and cellular assays.

CompoundTargetBiochemical IC50 (nM)Cellular pS935 LRRK2 IC50 (nM)
LRRK2-IN-1 LRRK2 (WT)13[1][2][3]~1000-3000
LRRK2 (G2019S)6[1][2][3]~30-80[1]
GNE-7915 LRRK2 (WT)9 (Ki of 1)[2][4]9[4]
LRRK2 (G2019S)--
GSK2578215A LRRK2 (WT)10.9[4]~300-1000[4][5]
LRRK2 (G2019S)8.9[4]~300-1000[4]
MLi-2 LRRK2 (WT/G2019S)0.76[6][7][8][9]1.4[6][7][8][9]

Note: Cellular IC50 values can vary depending on the cell line and assay conditions.

Table 2: Kinase Selectivity Profile of LRRK2 Inhibitors

Kinase selectivity is a critical parameter for a tool compound to ensure that the observed biological effects are due to the inhibition of the intended target. This table provides a summary of the selectivity of the compared inhibitors.

CompoundKinase Panel SizeNumber of Off-Targets (>50% inhibition at specified concentration)Notable Off-Targets
LRRK2-IN-1 44212 (at 10 µM)[4]DCLK1, MAPK7, CHEK2, MYLK, AURKB, NUAK1, PLK1
GNE-7915 1871 (at 0.1 µM)[4]TTK[4]
GSK2578215A >450Highly selectivesmMLCK, ALK, FLT3
MLi-2 >300Highly selective (>295-fold selectivity)[7][8][9][10]Not specified

LRRK2 Signaling Pathway and Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease. LRRK2 phosphorylates a number of substrates, including a subset of Rab GTPases, which are involved in vesicular trafficking. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy. A key pharmacodynamic marker of LRRK2 inhibition in cells is the dephosphorylation of LRRK2 at serine 935 (pS935).

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Inhibitor Action LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation Phosphorylated Rab GTPases Phosphorylated Rab GTPases LRRK2 (Active)->Phosphorylated Rab GTPases Phosphorylates pS935 LRRK2 pS935 LRRK2 LRRK2 (Active)->pS935 LRRK2 Autophosphorylation G2019S Mutation G2019S Mutation G2019S Mutation->LRRK2 (Active) Promotes Rab GTPases Rab GTPases Altered Vesicular Trafficking Altered Vesicular Trafficking Phosphorylated Rab GTPases->Altered Vesicular Trafficking Neuronal Dysfunction Neuronal Dysfunction Altered Vesicular Trafficking->Neuronal Dysfunction LRRK2-IN-1 LRRK2-IN-1 LRRK2-IN-1->LRRK2 (Active) Inhibits LRRK2-IN-1->pS935 LRRK2 Reduces

Caption: LRRK2 signaling pathway and the mechanism of action of LRRK2-IN-1.

Experimental Protocols

This section provides detailed protocols for key experiments to validate LRRK2 inhibitors.

Experimental Workflow: LRRK2 Inhibitor Validation

The following diagram illustrates a typical workflow for the validation of a novel LRRK2 inhibitor.

Experimental_Workflow Start Start Biochemical Kinase Assay Biochemical Kinase Assay Start->Biochemical Kinase Assay Step 1 Cellular pS935 LRRK2 Assay Cellular pS935 LRRK2 Assay Biochemical Kinase Assay->Cellular pS935 LRRK2 Assay Step 2 Kinase Selectivity Profiling Kinase Selectivity Profiling Cellular pS935 LRRK2 Assay->Kinase Selectivity Profiling Step 3 Data Analysis & Comparison Data Analysis & Comparison Kinase Selectivity Profiling->Data Analysis & Comparison Step 4 Conclusion Conclusion Data Analysis & Comparison->Conclusion Step 5

Caption: A streamlined workflow for the validation of LRRK2 inhibitors.

Protocol 1: LRRK2 Biochemical Kinase Assay

This protocol is for determining the in vitro potency of an inhibitor against purified LRRK2 enzyme.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Test inhibitor (e.g., LRRK2-IN-1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of LRRK2 enzyme in kinase buffer and add 2 µL to each well.

  • Prepare a solution of LRRKtide substrate and ATP in kinase buffer and add 2 µL to each well to initiate the reaction. The final ATP concentration should be close to its Km for LRRK2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using a suitable software.

Protocol 2: Cellular pS935 LRRK2 Dephosphorylation Assay (Western Blot)

This protocol measures the ability of an inhibitor to block LRRK2 autophosphorylation at Ser935 in a cellular context.

Materials:

  • HEK293 cells stably overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium and reagents

  • Test inhibitor (e.g., LRRK2-IN-1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total-LRRK2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities for pS935-LRRK2 and total-LRRK2. Normalize the pS935 signal to the total LRRK2 signal and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Conclusion

LRRK2-IN-1 is a potent inhibitor of LRRK2 kinase activity and has been a valuable tool for elucidating the cellular functions of LRRK2. However, its off-target profile and limited brain penetrance should be considered when interpreting experimental results. For studies requiring higher selectivity, compounds like GNE-7915 and MLi-2 may be more suitable alternatives. MLi-2, in particular, demonstrates exceptional potency and selectivity, making it an excellent choice for in vivo studies. The selection of the most appropriate LRRK2 inhibitor will depend on the specific experimental context, including the desired level of selectivity and the need for brain penetrance. The provided protocols offer a starting point for the rigorous validation of any LRRK2 inhibitor in your research.

References

Independent Validation of LRRK2 Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the inhibitory potency (IC50 values) of several key Leucine-rich repeat kinase 2 (LRRK2) inhibitors. The data presented is compiled from various independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview for selecting appropriate compounds for their research. Detailed experimental methodologies for typical LRRK2 kinase assays are also provided to facilitate independent validation.

Data Summary: LRRK2 Inhibitor IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent LRRK2 inhibitors against both wild-type (WT) and the common pathogenic G2019S mutant form of the LRRK2 enzyme. Lower IC50 values indicate higher potency.

InhibitorLRRK2 (WT) IC50LRRK2 (G2019S) IC50Reference
LRRK2-IN-113 nM6 nM[1][2]
GNE-7915~9 nM (Ki of 1 nM)Not Specified[1][2]
GSK2578215A10.9 nM8.9 nM[2]
MLi-20.76 nMNot Specified[2]
HG-10-102-0120.3 nM3.2 nM[1]
Staurosporine2 nM1.8 nM[3]
CZC-251464.76 nM6.87 nM[1][4]

Experimental Protocols

Independent validation of inhibitor potency is crucial. Below are detailed methodologies for common in vitro LRRK2 kinase assays.

In Vitro Radiometric Kinase Assay using [γ-³²P]ATP

This method measures the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate.[5]

  • ATP solution: 10 mM ATP in kinase assay buffer.

  • MgCl₂ solution: 20 mM MgCl₂ in kinase assay buffer.

  • Substrate: Myelin Basic Protein (MBP), 5 μg/μl stock.[5]

  • [γ-³²P]ATP

  • LRRK2 inhibitor of interest, dissolved in DMSO.

  • 5x Laemmli sample buffer.

  • SDS-PAGE gels (6% for LRRK2 expression confirmation, 12% for phosphorylation detection).[5]

  • Coomassie Brilliant Blue stain.

  • Phosphorimager.

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 protein in the kinase assay buffer.

  • Add the LRRK2 inhibitor at various concentrations. The final volume of the inhibitor should not exceed 0.5 μl in a 20 μl reaction volume.[5]

  • Pre-incubate the enzyme and inhibitor mixture for 5 minutes at 30°C.[5]

  • Initiate the kinase reaction by adding a kinase reaction buffer containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.[5]

  • Incubate the reaction for 15 minutes at 30°C with gentle agitation.[5]

  • Stop the reaction by adding 5x Laemmli sample buffer.[5]

  • Separate the proteins using SDS-PAGE.

  • Visualize the total protein loaded by staining with Coomassie Brilliant Blue.

  • Detect the phosphorylated LRRK2 (autophosphorylation) and MBP by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the level of phosphorylation at each inhibitor concentration and calculate the IC50 value.

Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant LRRK2 protein.

  • LRRK2 Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[6]

  • ATP and substrate (e.g., LRRKtide).

  • LRRK2 inhibitor of interest, dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well plates.

  • Luminometer.

Procedure:

  • Add 1 µl of the LRRK2 inhibitor at various concentrations or 5% DMSO (vehicle control) to the wells of a 384-well plate.[6]

  • Add 2 µl of LRRK2 enzyme solution to each well.[6]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[6]

  • Incubate the plate at room temperature for 120 minutes.[6]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

  • Incubate at room temperature for 40 minutes.[6]

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[6]

  • Incubate at room temperature for 30 minutes.[6]

  • Record the luminescence using a plate reader. The luminescent signal is proportional to the ADP produced and thus to the LRRK2 kinase activity.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a LRRK2 inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis inhibitor Prepare Inhibitor Dilutions reaction Incubate Enzyme, Inhibitor, Substrate & ATP inhibitor->reaction enzyme Prepare LRRK2 Enzyme enzyme->reaction substrate Prepare Substrate & ATP Mix substrate->reaction signal Measure Kinase Activity (e.g., Radioactivity, Luminescence) reaction->signal Stop Reaction analysis Plot Dose-Response Curve signal->analysis ic50 Calculate IC50 Value analysis->ic50

Caption: A generalized workflow for determining the IC50 of LRRK2 inhibitors.

LRRK2 Signaling Pathway and Point of Inhibition

This diagram depicts a simplified representation of the LRRK2 signaling pathway, highlighting the role of its kinase activity and where inhibitors act.

lrrk2_pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects gdp GDP lrrk2_inactive LRRK2 (Inactive) gdp->lrrk2_inactive Binds gtp GTP lrrk2_active LRRK2 (Active) lrrk2_inactive->lrrk2_active GTP Binding lrrk2_active->lrrk2_inactive GTP Hydrolysis substrates Substrate Proteins (e.g., Rab GTPases) lrrk2_active->substrates Phosphorylates p_substrates Phosphorylated Substrates substrates->p_substrates Phosphorylation cellular_processes Cellular Processes (Vesicular Trafficking, Autophagy) p_substrates->cellular_processes Regulates inhibitor LRRK2 Inhibitors (e.g., LRRK2-IN-1) inhibitor->lrrk2_active Inhibit Kinase Activity

Caption: Simplified LRRK2 signaling and the action of kinase inhibitors.

References

A Comparative Guide to G2019S-Selective LRRK2 Kinase Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lrrk2-IN-5 and other selective inhibitors targeting the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapeutics for Parkinson's disease. The G2019S mutation is the most common genetic cause of Parkinson's, leading to enhanced kinase activity.[1] Developing inhibitors that selectively target the mutant form over the wild-type (WT) could offer a more precise therapeutic strategy with a potentially wider safety margin.

Overview of LRRK2 G2019S Signaling

The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase functions.[2] The G2019S mutation, located in the kinase domain, leads to a gain-of-function that increases the phosphorylation of downstream substrates, most notably a subset of Rab GTPases.[1] This hyper-activity is linked to various cellular pathologies implicated in Parkinson's disease, including mitochondrial dysfunction, defects in autophagy and lysosomal pathways, and neuroinflammation.[1][3] Kinase inhibitors primarily act by competing with ATP in the kinase domain's binding pocket, thereby blocking the phosphorylation of substrates.

LRRK2_Pathway cluster_0 LRRK2 Protein cluster_1 Downstream Effects LRRK2_WT LRRK2 (WT) Rab_GTPase Rab GTPase LRRK2_WT->Rab_GTPase Basal Activity LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->Rab_GTPase Hyper- activity ATP ATP pRab_GTPase p-Rab GTPase Rab_GTPase->pRab_GTPase Phosphorylation Cellular_Dysfunction Cellular Dysfunction (e.g., Impaired Autophagy, Mitochondrial Damage) pRab_GTPase->Cellular_Dysfunction Inhibitor G2019S-Selective Inhibitor (e.g., this compound, EB-42168) Inhibitor->LRRK2_WT Minimal Inhibition Inhibitor->LRRK2_G2019S Inhibition

Caption: LRRK2 G2019S signaling pathway and point of selective inhibition.

Comparative Inhibitor Performance

This section details the biochemical potency and cellular activity of this compound against other notable G2019S-selective and non-selective inhibitors.

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) in biochemical assays measures the inhibitor's potency against the purified LRRK2 enzyme. A lower IC₅₀ value indicates higher potency. The selectivity index is calculated as the ratio of IC₅₀ (WT) / IC₅₀ (G2019S).

InhibitorLRRK2 (WT) IC₅₀LRRK2 (G2019S) IC₅₀Selectivity Index (WT/G2019S)Reference
This compound 16 µM1.2 µM~13.3[4][5]
EB-42168 >5000 nM (Cellular)54 nM (Cellular, pS935)>90[6]
-1.1 nM (Biochemical, FRET)>100[7]
MLi-2 0.76 nM (Biochemical)0.76 nM (Biochemical)1[8][9]

Note: Data for EB-42168 is presented from both cellular and biochemical assays as available in the literature.

Cellular Activity

Cellular assays measure the inhibitor's ability to engage the LRRK2 target within a biological system, often by quantifying the reduction in phosphorylation of LRRK2 itself (e.g., at Ser935 or Ser1292) or its downstream substrates like Rab10.

InhibitorTarget Cell Line / SystemAssay ReadoutKey FindingsReference
This compound HEK293 cellspSer935 & pSer1292 LRRK2Reduces autophosphorylation levels with a preference for the G2019S mutant.[4]
EB-42168 Patient-derived PBMCspSer935 LRRK2 & pThr73 Rab10>100-fold more selective for G2019S LRRK2 compared to WT.[6]
G2019S-LRRK2 expressing cellsMitochondrial DNA damageReverses mtDNA damage caused by G2019S LRRK2 activity.[6]
MLi-2 Patient-derived PBMCspSer935 LRRK2 & pThr73 Rab10Shows an equivalent level of inhibition across all genotypes (WT, heterozygous, homozygous G2019S).[6]
Mouse modelpSer935 LRRK2Orally bioavailable and reduces LRRK2 phosphorylation in the brain.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of common protocols used to evaluate LRRK2 inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

ADP_Glo_Workflow Start Start: LRRK2 Enzyme + Substrate + ATP + Inhibitor Incubate1 Incubate (e.g., 120 min, RT) Start->Incubate1 Kinase Reaction Add_Reagent Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate1->Add_Reagent Incubate2 Incubate (e.g., 40 min, RT) Add_Reagent->Incubate2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Add_Detection Incubate3 Incubate (e.g., 30 min, RT) Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read Signal ∝ ADP

Caption: Workflow for the ADP-Glo™ LRRK2 kinase assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the LRRK2 enzyme (WT or G2019S), a suitable substrate (e.g., LRRKtide peptide), ATP, and the test inhibitor at various concentrations.[10]

  • Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to allow for phosphorylation.[10]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes.[10]

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This method is used to determine the inhibitory effect of compounds on LRRK2 activity within cells by measuring the phosphorylation status of LRRK2 or its substrates.

Western_Blot_Workflow Start Start: Culture cells expressing WT or G2019S LRRK2 Treat Treat cells with Inhibitor (or DMSO) Start->Treat Lyse Lyse cells in buffer with phosphatase inhibitors Treat->Lyse Quantify Quantify protein concentration (e.g., BCA) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane (e.g., with BSA or milk) Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., anti-pS935-LRRK2, anti-total-LRRK2) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect with chemiluminescent substrate and image Incubate_Secondary->Detect Analyze Analyze band intensity (Normalize phospho- to total protein) Detect->Analyze

Caption: Workflow for Western blot analysis of LRRK2 phosphorylation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing LRRK2, or patient-derived PBMCs) and allow them to adhere. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[11][12]

  • Cell Lysis: Wash the cells with PBS and then lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Ser935 LRRK2 or anti-phospho-Thr73 Rab10).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal (from a separate blot or by stripping and re-probing the same membrane) to determine the extent of inhibition.[12]

Conclusion

The development of G2019S-selective LRRK2 inhibitors represents a significant step towards a precision medicine approach for Parkinson's disease. Compounds like This compound and EB-42168 demonstrate clear selectivity for the mutant G2019S LRRK2 over its wild-type counterpart in both biochemical and cellular assays. This contrasts with non-selective inhibitors such as MLi-2 , which inhibit both forms of the enzyme with similar high potency.[6] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to further characterize these and other novel inhibitors, ultimately aiding in the development of safer and more effective therapies for LRRK2-associated Parkinson's disease.

References

Comparative Guide to Phenotypic Screening with Lrrk2-IN-5 in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, Lrrk2-IN-5, with other key alternatives in various disease models relevant to Parkinson's Disease (PD). The information is intended to assist researchers in selecting the most appropriate tool compounds for their phenotypic screening and drug discovery efforts.

Introduction to LRRK2 Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The G2019S mutation, the most common of these, leads to increased LRRK2 kinase activity, making it a prime therapeutic target.[1] LRRK2 is a complex, multi-domain protein with both kinase and GTPase functions.[2][3] Increased kinase activity is linked to several pathological phenotypes, including neuroinflammation, α-synuclein aggregation, and neuronal dysfunction.[4][5][6] A variety of small molecule inhibitors have been developed to target LRRK2 kinase activity, offering valuable tools to probe its function and potential as a therapeutic strategy.

Comparative Analysis of LRRK2 Inhibitors

This section provides a comparative overview of this compound and other widely used LRRK2 inhibitors. The data presented is compiled from various studies to facilitate a cross-compound comparison of their efficacy in different phenotypic assays.

Biochemical and Cellular Kinase Activity Inhibition

The primary measure of a LRRK2 inhibitor's potency is its ability to block the kinase activity of the LRRK2 protein. This is typically assessed through biochemical assays using purified protein or in cellular models by measuring the phosphorylation of LRRK2 itself (e.g., at Ser935 or the autophosphorylation site Ser1292) or its downstream substrates, such as Rab10.[7][8]

InhibitorTargetIC50 (nM)Assay TypeReference
Lrrk2-IN-1 LRRK2 (G2019S)6Biochemical[9]
LRRK2 (WT)13Biochemical[9]
LRRK2 pSer935~100Cellular (HEK293)[9]
GNE-7915 LRRK2 (WT)11Biochemical[10]
LRRK2 (G2019S)3Biochemical[10]
LRRK2 pSer93551Cellular (HEK293)[10]
MLi-2 LRRK2 (WT)0.75Biochemical[11]
LRRK2 (G2019S)1.1Biochemical[11]
LRRK2 pRab101-10Cellular (Mouse Astrocytes)[12]
PF-06447475 LRRK2 (WT)3Biochemical[2]
LRRK2 (G2019S)11Biochemical[2]
LRRK2 pSer93519Cellular (HEK293)[2]

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Phenotypic Screening in Disease Models

Phenotypic screening aims to identify compounds that can reverse or prevent disease-related cellular characteristics. For LRRK2-associated Parkinson's disease, key phenotypes include neurodegeneration, α-synuclein aggregation, and neuroinflammation.

Neuroprotection in Cellular and Animal Models

LRRK2 inhibitors have been evaluated for their ability to protect neurons from cell death induced by various stressors or by the expression of mutant LRRK2.

InhibitorDisease ModelPhenotype AssessedQuantitative OutcomeReference
Lrrk2-IN-1 Primary neurons expressing G2019S LRRK2Neuronal viabilityNot consistently reported[8]
MLi-2 Mouse photothrombotic stroke modelInfarct volumeSignificant reduction in infarct size[13][14]
PF-06447475 Mouse model of α-synuclein-induced neuroinflammationDopaminergic neuron survivalSignificant protection of dopaminergic neurons[11]

Modulation of α-Synuclein Aggregation

A pathological hallmark of Parkinson's disease is the aggregation of α-synuclein into Lewy bodies. Several studies have investigated the role of LRRK2 in this process.

InhibitorDisease ModelPhenotype AssessedQuantitative OutcomeReference
Lrrk2-IN-1 Primary neurons treated with α-synuclein pre-formed fibrils (PFFs)α-synuclein inclusion formationNo significant reduction observed[3]
MLi-2 Mouse model of α-synuclein-induced neuroinflammationα-synuclein pathologyNot quantitatively reported[11]
PF-06447475 Mouse model of α-synuclein-induced neuroinflammationα-synuclein pathologyNot quantitatively reported[11]

Note: The effect of LRRK2 inhibitors on α-synuclein aggregation appears to be model-dependent and requires further investigation.[3][6]

Anti-inflammatory Effects in Neuroinflammation Models

Neuroinflammation is a key component of Parkinson's disease pathogenesis, and LRRK2 is highly expressed in immune cells like microglia.[2]

InhibitorDisease ModelPhenotype AssessedQuantitative OutcomeReference
GSK2578215A BV2 microglial cells expressing G2019S LRRK2TNF-α releaseSignificant reduction in TNF-α secretion[15]
MLi-2 Mouse model of Aβ- and α-synuclein-induced neuroinflammationMicroglial and astrocytic activation (Iba1 and GFAP staining)Significant reduction in glial activation[11]
Pro-inflammatory mediator levels (IL-1β, iNOS)Significant reduction in IL-1β and iNOS levels[11]
PF-06447475 Mouse model of Aβ- and α-synuclein-induced neuroinflammationMicroglial and astrocytic activation (Iba1 and GFAP staining)Significant reduction in glial activation[11]
Pro-inflammatory mediator levels (IL-1β, iNOS)Significant reduction in IL-1β and iNOS levels[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

LRRK2 Signaling Pathway in Parkinson's Disease

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Kinase Activity Inflammatory_Stimuli Inflammatory Stimuli (e.g., α-synuclein) Inflammatory_Stimuli->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Activates Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal Autophagy/Lysosomal Dysfunction Rab_GTPases->Autophagy_Lysosomal Neuroinflammation Neuroinflammation MAPK_Pathway->Neuroinflammation Neuronal_Dysfunction Neuronal Dysfunction & Death Vesicular_Trafficking->Neuronal_Dysfunction Autophagy_Lysosomal->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction Lrrk2_IN_5 This compound & other inhibitors Lrrk2_IN_5->LRRK2 Inhibits

Caption: LRRK2 signaling pathway in Parkinson's disease.

Experimental Workflow for α-Synuclein Aggregation Assay

Alpha_Synuclein_Aggregation_Workflow Start Start Prepare_PFFs Prepare α-synuclein Pre-formed Fibrils (PFFs) Start->Prepare_PFFs Culture_Neurons Culture Primary Neurons (e.g., hippocampal) Start->Culture_Neurons Treat_Neurons Treat Neurons with PFFs +/- LRRK2 Inhibitors Prepare_PFFs->Treat_Neurons Culture_Neurons->Treat_Neurons Incubate Incubate for 7-14 days Treat_Neurons->Incubate Fix_and_Stain Fix and Immunostain for pS129 α-synuclein Incubate->Fix_and_Stain Image_Acquisition Image Acquisition (Confocal Microscopy) Fix_and_Stain->Image_Acquisition Quantification Quantify α-synuclein Inclusions Image_Acquisition->Quantification End End Quantification->End

Caption: Workflow for α-synuclein aggregation assay.

Experimental Protocols

α-Synuclein Pre-formed Fibril (PFF) Induced Aggregation in Primary Neurons

This protocol is adapted from established methods to model α-synuclein pathology in vitro.[16][17]

1. Preparation of α-Synuclein PFFs:

  • Recombinant α-synuclein monomer is purified.

  • Monomers are incubated at 37°C with constant agitation for 5-7 days to induce fibrillization.

  • Fibrils are sonicated to create smaller, seeding-competent species.

2. Primary Neuron Culture:

  • Primary hippocampal or cortical neurons are isolated from embryonic or early postnatal rodents.

  • Neurons are plated on coated coverslips or plates at an appropriate density.

  • Cultures are maintained in neurobasal medium supplemented with B27 and glutamine.

3. Treatment with PFFs and LRRK2 Inhibitors:

  • On day in vitro (DIV) 7, neurons are treated with a final concentration of 1-2 µg/mL of sonicated PFFs.

  • This compound or other inhibitors are added to the culture medium at the desired concentrations, typically concurrently with or shortly after PFF addition.

  • Control wells receive vehicle (e.g., DMSO).

4. Assessment of α-Synuclein Aggregation:

  • After 7-14 days of incubation, neurons are fixed with 4% paraformaldehyde.

  • Immunocytochemistry is performed using an antibody specific for α-synuclein phosphorylated at serine 129 (pS129), a marker of pathological aggregation.

  • Images are acquired using confocal microscopy.

  • The number and area of pS129-positive inclusions per neuron are quantified using image analysis software.

In Vivo Neuroinflammation Model and Assessment

This protocol outlines a general procedure for inducing and assessing neuroinflammation in mouse models of Parkinson's disease.[9][11]

1. Animal Model and Treatment:

  • Wild-type or transgenic mice (e.g., expressing G2019S LRRK2) are used.

  • Neuroinflammation is induced by stereotactic injection of lipopolysaccharide (LPS), α-synuclein PFFs, or other pro-inflammatory agents into the substantia nigra or striatum.

  • This compound or other inhibitors are administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a pre-determined dosing regimen.

2. Tissue Collection and Preparation:

  • At a specified time point after the inflammatory challenge, mice are euthanized and brains are collected.

  • Brains are either fixed in paraformaldehyde for immunohistochemistry or dissected for biochemical analysis.

3. Immunohistochemical Analysis of Glial Activation:

  • Fixed brains are sectioned and stained with antibodies against Iba1 (for microglia) and GFAP (for astrocytes).

  • The number and morphology of activated glia are quantified in the region of interest.

4. Biochemical Analysis of Inflammatory Markers:

  • Brain tissue homogenates are prepared from dissected regions.

  • Levels of pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-1β, iNOS) are measured using ELISA, Western blotting, or qPCR.

Conclusion

This compound and other LRRK2 inhibitors are valuable tools for investigating the role of LRRK2 kinase activity in Parkinson's disease-related phenotypes. While direct quantitative comparisons of this compound across a wide range of phenotypic assays are still emerging, the available data on other potent and selective inhibitors like MLi-2 and PF-06447475 demonstrate the potential of this class of compounds to mitigate neuroinflammation and, in some models, offer neuroprotection. The effect on α-synuclein aggregation remains an area of active investigation. The provided protocols and workflows offer a foundation for researchers to design and execute robust phenotypic screens to further characterize this compound and other novel LRRK2 inhibitors. The continued development and rigorous comparative testing of these compounds will be crucial for advancing our understanding of LRRK2 biology and for the development of disease-modifying therapies for Parkinson's disease.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for LRRK2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

When working with Lrrk2-IN-5, appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel should wear:

  • Safety Goggles: To protect the eyes from splashes or aerosols.

  • Protective Gloves: Impervious gloves, such as nitrile, should be worn to prevent skin contact.

  • Lab Coat: An impervious lab coat or clothing should be worn to protect the skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[2]

Safe Handling Practices:

  • Avoid inhalation of dust or aerosols.[2][3]

  • Prevent contact with skin and eyes.[2][3]

  • Do not eat, drink, or smoke in areas where the compound is handled.[2]

  • Wash hands thoroughly after handling.[2]

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Collect all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.

Disposal Procedures

Proper disposal of this compound and its containers is a critical step in the laboratory workflow. As a potent kinase inhibitor, it should be treated as hazardous waste.

General Guidelines:

  • Do not dispose of down the drain or in general waste.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers, pipette tips, gloves, and other lab consumables, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal Facility: Dispose of the hazardous waste through a licensed and approved waste disposal plant.[2] Follow all local, state, and federal regulations for chemical waste disposal.

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 This compound Waste Stream start This compound Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated is_empty Is the primary container empty? is_contaminated->is_empty No (Unused Product) dispose_hw Dispose as Hazardous Chemical Waste is_contaminated->dispose_hw Yes is_empty->dispose_hw No rinse Rinse container three times with appropriate solvent is_empty->rinse Yes dispose_rw Dispose as Regular Lab Waste rinse->dispose_rw Dispose of rinsed container as non-hazardous waste collect_rinsate Collect rinsate for hazardous waste disposal rinse->collect_rinsate collect_rinsate->dispose_hw

Caption: Workflow for the proper disposal of this compound and associated materials.

Storage and Incompatibilities

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][3] Protect from direct sunlight and sources of ignition.[2][3] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.[2]

  • Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2][3]

Toxicological and First Aid Information

While specific toxicological data for this compound is not provided in the search results, it should be handled as a potentially hazardous substance.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

By adhering to these safety and disposal procedures, laboratory personnel can minimize risks and ensure the safe and responsible handling of this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Essential Safety and Handling Protocols for Lrrk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Lrrk2-IN-5, a potent and selective LRRK2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedural guidance is based on the safety protocols for structurally similar LRRK2 inhibitors. These protocols are designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Usage
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Protective glovesUse chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves after use.
Skin and Body Protection Impervious clothing (Lab coat)A lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorRecommended when handling the compound as a powder or if aerosol formation is possible. Use in a well-ventilated area or under a fume hood.[1][2]
Health and Safety Information

Based on data from similar LRRK2 inhibitors, the following hazards should be considered.

Hazard Category Description Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[2][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Avoid release to the environment. Collect spillage.[2][3]

Procedural Guidance for Handling and Disposal

A systematic approach to handling, storage, and disposal is critical for laboratory safety and to prevent environmental contamination.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for working with this compound.

Experimental Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A flowchart illustrating the safe handling workflow for this compound.

Step-by-Step Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1][2]

  • Keep away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature for the pure compound is -20°C for long-term stability (up to 3 years).[1] For solutions in solvent, store at -80°C for up to 6 months.[1]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]

  • Avoid contact with eyes and skin.[1][2]

  • Use non-sparking tools for handling the solid compound.

Disposal:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.

  • The compound should be disposed of at an approved waste disposal plant.[2][3]

  • Do not allow the product to enter drains or watercourses.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Plan

The following diagram outlines the logical steps to take in an emergency situation involving this compound.

Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Event Exposure Event Rinse Skin Rinse Skin Exposure Event->Rinse Skin Skin Flush Eyes Flush Eyes Exposure Event->Flush Eyes Eye Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Wash Out Mouth Wash Out Mouth Exposure Event->Wash Out Mouth Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Rinse Skin->Remove Contaminated Clothing Seek Medical Attention Seek Medical Attention Remove Contaminated Clothing->Seek Medical Attention Remove Contact Lenses Remove Contact Lenses Flush Eyes->Remove Contact Lenses Seek Medical Attention_Eye Seek Medical Attention Remove Contact Lenses->Seek Medical Attention_Eye Provide CPR if Necessary Provide CPR if Necessary Move to Fresh Air->Provide CPR if Necessary Seek Medical Attention_Inhalation Seek Medical Attention Provide CPR if Necessary->Seek Medical Attention_Inhalation Do NOT Induce Vomiting Do NOT Induce Vomiting Wash Out Mouth->Do NOT Induce Vomiting Seek Medical Attention_Ingestion Seek Medical Attention Do NOT Induce Vomiting->Seek Medical Attention_Ingestion

Caption: A decision tree for emergency response to this compound exposure.

First Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[2]

  • After skin contact: Wash off with soap and plenty of water. Take off contaminated clothing and shoes immediately. Get medical attention if irritation develops and persists.[2]

  • After inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]

  • Special hazards: May emit irritant fumes during combustion.[1][2][3]

  • Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2][3]

Accidental Release Measures:

  • Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][2]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

  • Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.